molecular formula C30H22O10 B12323119 2,3,2'',3''-Tetrahydroochnaflavone

2,3,2'',3''-Tetrahydroochnaflavone

Cat. No.: B12323119
M. Wt: 542.5 g/mol
InChI Key: XEODGBSMXJKQNI-UHFFFAOYSA-N
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Description

2,3,2'',3''-Tetrahydroochnaflavone is a useful research compound. Its molecular formula is C30H22O10 and its molecular weight is 542.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

2-[4-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2

InChI Key

XEODGBSMXJKQNI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, plant origin, and isolation of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone. Geared towards researchers, scientists, and professionals in drug development, this document compiles the current scientific knowledge on this compound, presenting it in a structured and actionable format.

Executive Summary

This compound, a member of the flavonoid family, has been identified in plants of the Ochna genus, renowned for their rich phytochemical profiles. This guide details its primary plant sources, summarizes quantitative data, and provides an illustrative experimental workflow for its isolation, catering to the needs of natural product chemists and pharmacognosists.

Natural Sources and Plant Origin

This compound, also referred to in scientific literature as 2",3"-dihydroochnaflavone, has been predominantly isolated from the leaves of Ochna serrulata.[1][2] Additionally, this compound has been identified in the leaves of Ochna integerrima.[3] These findings establish the Ochna genus as the principal source of this particular biflavonoid.

Compound NamePlant SpeciesPlant PartReference
This compoundOchna serrulataLeaves[1][2]
This compoundOchna integerrimaLeaves[3]

Biological Activity

Initial studies have revealed the potential biological activity of this compound. Notably, it has demonstrated antimalarial properties against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum, with a reported IC50 value of 61.86 µM.[2]

Experimental Protocols: Isolation of Biflavonoids from Ochna Species

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general methodology can be compiled from studies on the phytochemical investigation of Ochna species. The following represents a standard approach employed for the isolation of biflavonoids from these plants.

1. Plant Material Collection and Preparation:

  • Fresh leaves of the source plant (e.g., Ochna serrulata) are collected.

  • The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.

  • The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a nonpolar solvent like hexane (B92381) to remove lipids and waxes, followed by a solvent of intermediate polarity such as dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727).

  • The extraction is typically performed at room temperature over an extended period (e.g., 48-72 hours) with occasional agitation to ensure thorough extraction.

  • The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

3. Chromatographic Separation and Purification:

  • The crude extract containing the biflavonoids (typically the ethyl acetate or methanol extract) is subjected to column chromatography.

  • Silica (B1680970) gel is a commonly used stationary phase for the initial fractionation of the extract.

  • The column is eluted with a gradient of solvents, starting with a less polar mobile phase (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Fractions rich in this compound are pooled and further purified using additional chromatographic techniques. These may include repeated column chromatography on silica gel or Sephadex LH-20 (a size-exclusion chromatography medium often used for the separation of flavonoids), and preparative thin-layer chromatography (pTLC) or a chromatotron for final purification.

4. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Visualizing the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Ochna species.

Isolation_Workflow Start Plant Material (Ochna leaves) Drying Air Drying & Grinding Start->Drying Extraction Sequential Solvent Extraction (Hexane, DCM, Ethyl Acetate, Methanol) Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection & TLC Analysis ColumnChromatography->Fractionation Pooling Pooling of Fractions Fractionation->Pooling Purification Further Purification (Sephadex LH-20, pTLC, Chromatotron) Pooling->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Structure Elucidation (MS, 1D/2D NMR) PureCompound->StructureElucidation

A generalized workflow for the isolation of this compound.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further detailed studies are warranted to fully characterize its pharmacological potential and to optimize its isolation for potential therapeutic applications.

References

An In-depth Technical Guide to the Biosynthesis of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids are a complex class of plant secondary metabolites known for their significant pharmacological activities. 2,3,2'',3''-Tetrahydroochnaflavone, a rare biflavonoid featuring a diaryl ether linkage, has garnered interest for its potential therapeutic applications. However, its biosynthetic pathway has not been fully elucidated. This technical guide synthesizes the current understanding of flavonoid biosynthesis to propose a comprehensive pathway for this compound. We detail the synthesis of its monomeric flavanone (B1672756) precursors, naringenin (B18129) and eriodictyol (B191197), through the well-established phenylpropanoid and flavonoid pathways. We then explore the critical, yet unconfirmed, enzymatic steps: a putative cytochrome P450-mediated oxidative coupling to form the C-O-C biflavonoid scaffold, and a subsequent reduction to yield the final "tetrahydro" structure. This guide includes detailed diagrams of the proposed pathway, a summary of the enzyme classes likely involved, and outlines general experimental protocols for pathway elucidation, providing a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of this complex natural product.

Introduction to this compound

Biflavonoids are natural products composed of two flavonoid units linked by a C-C or a C-O-C bond.[1] These dimeric structures often exhibit enhanced biological activity compared to their monomeric counterparts, with reported anti-inflammatory, anticancer, and antimicrobial properties.[2] this compound is a specific type of biflavonoid, more accurately described as a biflavanone, where two flavanone units, naringenin and eriodictyol, are joined by a diaryl ether (C-O-C) linkage. The "tetrahydro" designation refers to the saturation of the C2-C3 double bonds in both constituent flavonoid moieties, characteristic of the flavanone structure.

The rarity of this compound in nature and the complexity of its structure make its biosynthesis a compelling area of study.[3] Understanding the enzymatic machinery responsible for its formation is crucial for biotechnological production, enabling the generation of novel derivatives for drug discovery and development.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be logically divided into three major stages:

  • Formation of Monomeric Flavanone Precursors: Synthesis of naringenin and eriodictyol via the general phenylpropanoid and flavonoid pathways.

  • Dimerization: Oxidative coupling of the two flavanone monomers to form the C-O-C diaryl ether bond.

  • Maturation/Reduction: While the precursors are already flavanones (and thus have saturated 2,3-bonds), this section will address the final structure. The chemical synthesis suggests the coupling may occur between chalcone (B49325) precursors, which then cyclize and are maintained in their reduced flavanone form.[4]

Stage 1: Biosynthesis of Naringenin and Eriodictyol

The pathway begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of well-characterized enzymes convert it into p-Coumaroyl-CoA, a central intermediate.[5]

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to yield p-coumaric acid.[5]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.[5]

This activated intermediate is then condensed with three molecules of malonyl-CoA (derived from acetyl-CoA via Acetyl-CoA Carboxylase) by Chalcone Synthase (CHS) to form naringenin chalcone. The stereospecific cyclization of this chalcone by Chalcone Isomerase (CHI) yields the flavanone (2S)-naringenin.[4][5]

To generate the second precursor, eriodictyol, naringenin is hydroxylated at the 3' position of its B-ring. This reaction is catalyzed by Flavonoid 3'-hydroxylase (F3'H) , another key cytochrome P450 enzyme.[6]

Flavanone_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H (CYP450)

Figure 1: Biosynthesis of flavanone precursors naringenin and eriodictyol.
Stage 2: Putative Dimerization via Oxidative Coupling

This is the defining and least understood step in the biosynthesis. The formation of the diaryl ether (C-O-C) bond between the B-rings of naringenin and eriodictyol is proposed to be an oxidative coupling reaction. While the specific enzyme is unknown for this molecule, research on the formation of other complex natural products suggests that cytochrome P450 monooxygenases are prime candidates for catalyzing such regio- and stereoselective phenol (B47542) coupling reactions.[7][8]

The proposed mechanism involves the P450 enzyme abstracting a hydrogen atom from a phenolic hydroxyl group on each flavanone, generating radical intermediates. The enzyme's active site would then orient these radicals to facilitate their coupling in a specific manner to form the ether linkage.[9]

Dimerization_Pathway Naringenin Naringenin Intermediates Radical Intermediates (Enzyme-Bound) Naringenin->Intermediates Eriodictyol Eriodictyol Eriodictyol->Intermediates Biflavanone Ochnaflavone (B1238491) skeleton (as a biflavanone) Intermediates->Biflavanone Enzyme Putative CYP450 Enzyme Enzyme->Intermediates

Figure 2: Proposed oxidative coupling of flavanone monomers.
Stage 3: Formation of the Tetrahydro- Structure

The target molecule is a biflavanone, meaning the C-rings lack the C2-C3 double bond found in flavones. The precursors synthesized in Stage 1 are already flavanones (naringenin and eriodictyol). Therefore, no further reduction of the core flavonoid rings is necessary after dimerization.

However, an alternative hypothesis, based on the chemical synthesis of ochnaflavone, involves the coupling of chalcone precursors to form a bichalcone.[4] This bichalcone would then undergo a double intramolecular cyclization, catalyzed by one or more chalcone isomerase (CHI) enzymes, to directly form the biflavanone structure of this compound. If the dimerization occurs between flavone (B191248) units (e.g., apigenin (B1666066) and luteolin), a subsequent reduction step would be necessary. Enzymes like dihydroflavonol 4-reductase (DFR) are known to reduce the C-ring in flavonoids, and a similar enzyme could potentially act on a biflavone substrate.[10][11] Given that the confirmed precursors are flavanones, the former hypothesis (coupling of flavanones or cyclization of a bichalcone) is more likely.

Key Enzymes and Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available in the literature, we can summarize the key enzyme classes and provide example kinetic data from well-studied flavonoid pathways to serve as a benchmark for future research.

Enzyme Class Abbr. Reaction Catalyzed Example Substrate Example Km (µM) Example kcat (s-1) Reference
Phenylalanine ammonia-lyasePALL-Phenylalanine → Cinnamic acidL-Phenylalanine30 - 3001.5 - 250General Data
Cinnamate-4-hydroxylaseC4HCinnamic acid → p-Coumaric acidCinnamic acid5 - 500.1 - 10General Data
4-Coumarate:CoA ligase4CLp-Coumaric acid → p-Coumaroyl-CoAp-Coumaric acid10 - 2000.5 - 60General Data
Chalcone SynthaseCHSp-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalconep-Coumaroyl-CoA1 - 101 - 5General Data
Chalcone IsomeraseCHINaringenin Chalcone → NaringeninNaringenin Chalcone5 - 7010 - 1000General Data
Flavonoid 3'-hydroxylaseF3'HNaringenin → EriodictyolNaringenin2 - 200.05 - 1General Data
Cytochrome P450CYP450(Putative) Oxidative Coupling of FlavanonesNaringeninNot AvailableNot AvailableN/A
Dihydroflavonol 4-ReductaseDFRDihydroquercetin → LeucocyanidinDihydroquercetin10 - 1500.1 - 20[10][11]

Table 1: Summary of key enzyme classes involved in the proposed biosynthetic pathway. Kinetic data are representative values from literature on flavonoid enzymes and are not specific to the this compound pathway.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a combination of genetic, biochemical, and analytical techniques. Below is a generalized protocol for the identification and characterization of a candidate enzyme, such as the putative P450 responsible for dimerization.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate CYP450
  • Gene Identification: Identify candidate P450 genes from the transcriptome of a plant known to produce the target molecule. Select candidates based on homology to known phenol-coupling P450s.[7]

  • Cloning and Expression: Clone the full-length cDNA of the candidate gene into a suitable expression vector (e.g., for yeast or E. coli). Co-express with a cytochrome P450 reductase (CPR) partner, which is essential for electron transfer.

  • Microsome Isolation: Culture the recombinant yeast or bacteria. Harvest cells and perform lysis. Isolate the microsomal fraction, which contains the membrane-bound P450s, via differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Microsomal protein preparation

      • NADPH regeneration system (e.g., glucose-6-phosphate, G6P-dehydrogenase)

      • Buffer (e.g., potassium phosphate, pH 7.4)

      • Substrates: Naringenin and Eriodictyol (e.g., 50-100 µM each).

    • Initiate the reaction by adding NADPH.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Quench the reaction with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Product Analysis:

    • Centrifuge to remove protein precipitate.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

    • Compare the retention time and mass fragmentation pattern of any new peaks with an authentic standard of this compound.

Experimental_Workflow A 1. Identify Candidate Gene (Transcriptomics) B 2. Clone into Expression Vector A->B C 3. Heterologous Expression (e.g., Yeast) B->C D 4. Isolate Microsomes (Cell Lysis & Centrifugation) C->D E 5. In Vitro Enzyme Assay (Substrates + Cofactors + Microsomes) D->E F 6. Quench & Extract Products E->F G 7. Analyze via LC-MS/MS F->G H 8. Compare to Standard & Confirm Structure G->H

References

Spectroscopic and Biological Profile of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also presented, alongside an exploration of its known biological effects, particularly its cytotoxic activity against murine lymphocytic leukemia cells.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
Data not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in the searched resources.

Note: While the use of ¹H and ¹³C NMR for the structural determination of this compound is documented, the specific chemical shift and coupling constant values are not explicitly provided in the available literature. Researchers are advised to consult the primary literature from the total synthesis or isolation studies for detailed spectral assignments.[1][2]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in the searched resources.

Note: High-resolution mass spectrometry is typically employed to confirm the molecular formula of the compound. The fragmentation pattern can provide valuable information about the connectivity of the flavonoid units.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in the searched resources.

Note: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, consistent with its biflavonoid structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for biflavonoids like this compound. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

A detailed workflow for the NMR analysis of a flavonoid compound is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Sample Dissolve ~5-10 mg of purified this compound Solvent in ~0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Place the NMR tube in a high-field NMR spectrometer (e.g., 400-600 MHz) Tube->Spectrometer H1_NMR Acquire 1D ¹H NMR spectrum Spectrometer->H1_NMR C13_NMR Acquire 1D ¹³C NMR spectrum (with proton decoupling) Spectrometer->C13_NMR TwoD_NMR Acquire 2D NMR spectra (COSY, HSQC, HMBC) for structural elucidation Spectrometer->TwoD_NMR Processing Process the raw data (Fourier transform, phase correction, baseline correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Analyze the spectra to determine chemical shifts, coupling constants, and correlations Processing->Analysis Structure Elucidate the chemical structure Analysis->Structure

NMR Experimental Workflow
Mass Spectrometry

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a flavonoid.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_interpretation Data Interpretation Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) Infusion Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system Sample->Infusion Ionization Ionize the sample using a soft ionization technique (e.g., Electrospray Ionization - ESI) Infusion->Ionization MS1 Acquire a full scan mass spectrum (MS1) to determine the molecular ion peak Ionization->MS1 MS2 Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data MS1->MS2 Analysis Analyze the mass spectra to determine the exact mass and elemental composition MS2->Analysis Fragmentation Interpret the fragmentation pattern to confirm the structure Analysis->Fragmentation

Mass Spectrometry Experimental Workflow
Infrared Spectroscopy

The workflow for obtaining an IR spectrum is depicted below.

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_ir_acquisition IR Spectrum Acquisition cluster_data_analysis_ir Data Analysis Sample Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk Spectrometer Place the sample in an FTIR spectrometer Sample->Spectrometer ATR Alternatively, place the solid sample directly on an Attenuated Total Reflectance (ATR) crystal ATR->Spectrometer Scan Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹ Spectrometer->Scan Analysis Identify the characteristic absorption bands corresponding to the functional groups present in the molecule Scan->Analysis

Infrared Spectroscopy Experimental Workflow

Biological Activity and Signaling Pathways

This compound has been shown to exhibit cytotoxic activity against P388 murine lymphocytic leukemia cells, with a reported IC₅₀ value of 8.2 µg/mL.[3][4] This finding suggests potential for this compound in the development of anticancer agents. Biflavonoids as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities.[1]

The precise signaling pathways through which this compound exerts its cytotoxic effects have not been extensively elucidated in the reviewed literature. However, the general mechanisms of action for cytotoxic flavonoids often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.

The logical relationship for investigating the anticancer potential of a natural product like this compound is illustrated in the following diagram.

Anticancer_Investigation cluster_discovery Discovery and Characterization cluster_bioactivity Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical and Clinical Development Isolation Isolation from Natural Source (Quintinia acutifolia) or Total Synthesis Structure Structural Elucidation (NMR, MS, IR) Isolation->Structure Cytotoxicity Cytotoxicity Assay (e.g., against P388 cells) Structure->Cytotoxicity IC50 Determination of IC₅₀ Cytotoxicity->IC50 Apoptosis Apoptosis Induction Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Enzyme Enzyme Inhibition Assays IC50->Enzyme InVivo In Vivo Animal Models Apoptosis->InVivo CellCycle->InVivo Enzyme->InVivo Toxicity Toxicology Studies InVivo->Toxicity Clinical Clinical Trials Toxicity->Clinical

Anticancer Drug Discovery Pathway

Conclusion

This technical guide has summarized the available spectroscopic information for this compound and provided standardized protocols for data acquisition. While the cytotoxic properties of this biflavonoid are noted, further research is required to fully elucidate its spectroscopic characteristics and to explore the specific molecular mechanisms underlying its biological activity. The information and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Cytotoxic Activity of 2,3,2'',3''-Tetrahydroochnaflavone Against P388 Murine Lymphocytic Leukemia Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of 2,3,2'',3''-Tetrahydroochnaflavone, a naturally occurring biflavonoid, against the P388 murine lymphocytic leukemia cell line. This document summarizes the available quantitative data, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes key cellular and experimental processes.

Quantitative Data Summary

The cytotoxic potential of this compound has been evaluated against the P388 murine lymphocytic leukemia cell line. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 ValueCitation
This compoundP388 Murine Lymphocytic Leukemia8.2 µg/mL[1][2][3][4]

Experimental Protocols

While the specific experimental details for the evaluation of this compound are not exhaustively documented in a single source, a standard methodology for assessing the cytotoxicity of compounds against P388 cells involves the MTT assay. The following is a detailed, representative protocol.

Cell Culture
  • Cell Line: P388 murine lymphocytic leukemia cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: P388 cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells/mL in a volume of 100 µL per well. Plates are incubated for 24 hours to allow cells to acclimate.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium. 100 µL of each dilution is added to the respective wells, and the plates are incubated for a further 48-72 hours. Control wells receive the vehicle (medium with the same concentration of DMSO) only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vitro cytotoxicity of a compound against a leukemia cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P388 P388 Cell Culture Seeding Seed Cells in 96-well Plate P388->Seeding Compound Prepare this compound Stock and Dilutions Treatment Treat Cells with Compound Compound->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubate_MTT Incubate for 4h MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Value Calculate->IC50 G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Bcl2 Bcl-2 Family Regulation (Bax/Bak activation) Casp8->Bcl2 tBid Casp3 Caspase-3 Activation Casp8->Casp3 Stimuli Intracellular Stress (e.g., DNA Damage) Stimuli->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Preliminary Biological Screening of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid isolated from Quintinia acutifolia, has emerged as a molecule of interest in natural product chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways. The information presented herein aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related biflavonoids.

Introduction

Biflavonoids are a class of plant secondary metabolites characterized by a structure composed of two flavonoid units. They are known to exhibit a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] this compound belongs to this diverse group of natural products and has been the subject of preliminary investigations to elucidate its bioactivity. This guide focuses on the existing data from these initial screenings and provides the necessary context for further research and development.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its cytotoxicity against murine leukemia cells.[5] The available quantitative data from this screening is summarized in the table below. It is important to note that comprehensive screening for other biological activities, such as anti-inflammatory or antimicrobial effects, is not yet extensively documented in publicly available literature.

Table 1: Cytotoxic Activity of this compound

Cell LineAssay TypeParameterValueReference
P388 murine lymphocytic leukemiaNot SpecifiedIC508.2 µg/mL[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not extensively published. However, based on the reported cytotoxicity data and the common methodologies used for screening flavonoids, the following protocols represent the likely or recommended procedures for such investigations.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: P388 murine lymphocytic leukemia cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: this compound is administered orally or intraperitoneally at various doses.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a specific density.

  • Compound Dilution: this compound is serially diluted in a 96-well microplate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, flavonoids are known to interact with several key cellular signaling cascades, particularly those involved in inflammation and cell survival. The following diagrams illustrate these potential pathways and a general workflow for biological screening.

experimental_workflow cluster_extraction Compound Isolation cluster_screening Preliminary Biological Screening cluster_results Data Analysis plant Quintinia acutifolia extraction Extraction & Fractionation plant->extraction compound This compound extraction->compound cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) compound->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) compound->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 edema_inhibition % Edema Inhibition anti_inflammatory->edema_inhibition mic MIC Determination antimicrobial->mic

Caption: General workflow for the isolation and preliminary biological screening of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS, TNF-α, etc. ikk IKK Complex stimulus->ikk ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation tetrahydroochnaflavone This compound (Potential Inhibitor) tetrahydroochnaflavone->ikk Inhibits? dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) dna->gene_expression

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Cellular Stress / Growth Factors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus UV, Cytokines, etc. ras Ras stimulus->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_n ERK (Active) erk->erk_n Translocation tetrahydroochnaflavone This compound (Potential Modulator) tetrahydroochnaflavone->raf Modulates? tetrahydroochnaflavone->mek Modulates? transcription_factors Transcription Factors (e.g., AP-1) erk_n->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation, Apoptosis) transcription_factors->gene_expression

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Discussion and Future Directions

The preliminary screening of this compound reveals a promising cytotoxic profile against the P388 murine lymphocytic leukemia cell line. This finding warrants further investigation into its anticancer potential against a broader panel of human cancer cell lines and in in vivo cancer models.

Given that the structurally related biflavonoid, ochnaflavone, exhibits anti-inflammatory and antimicrobial properties, it is highly probable that this compound also possesses these activities. Future research should focus on conducting comprehensive in vitro and in vivo studies to quantify these potential effects.

Furthermore, elucidating the mechanism of action is a critical next step. Investigating the impact of this compound on key signaling pathways, such as NF-κB and MAPK, will provide valuable insights into its molecular targets and therapeutic potential. Structure-activity relationship (SAR) studies, by synthesizing and screening analogs, could also aid in optimizing the potency and selectivity of this natural product scaffold.

Conclusion

This compound is a biflavonoid with demonstrated cytotoxic activity. While the full spectrum of its biological activities is yet to be explored, its structural similarity to other bioactive biflavonoids suggests a potential for broader therapeutic applications. This technical guide provides a summary of the current knowledge and a framework for future research to unlock the full potential of this promising natural compound.

References

2,3,2'',3''-Tetrahydroochnaflavone and its relationship to ochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,3,2'',3''-Tetrahydroochnaflavone and its Relationship to Ochnaflavone (B1238491)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its structural relationship and comparative biological activities with the parent biflavonoid, ochnaflavone. Ochnaflavone, a well-studied natural product, is a biflavonoid composed of apigenin (B1666066) and luteolin (B72000) units linked by a diaryl ether bond. This compound is its partially saturated derivative, comprising naringenin (B18129) and eriodictyol (B191197) moieties. This guide details their chemical structures, synthetic pathways, and known biological activities, with a focus on quantitative data and experimental methodologies. Signaling pathways modulated by ochnaflavone, particularly the MAPK and NF-κB pathways, are described and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Biflavonoids are a class of polyphenolic compounds that have garnered significant attention in the scientific community due to their diverse and potent biological activities. Among these, ochnaflavone stands out due to its unique diaryl ether linkage between the B-rings of its constituent flavonoid monomers.[1][2] Ochnaflavone has demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5]

A closely related compound, this compound, represents a partially saturated analog of ochnaflavone. The structural difference lies in the hydrogenation of the C2-C3 double bonds in both flavonoid units, converting the flavone (B191248) moieties into flavanone (B1672756) moieties. This structural modification can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity. This guide aims to provide a detailed comparison of these two compounds, focusing on their chemical synthesis and biological evaluation.

Chemical Structures and Relationship

Ochnaflavone is an asymmetric biflavonoid composed of an apigenin and a luteolin subunit. These units are connected through a C-O-C ether linkage between their respective B-rings.

This compound is the hydrogenated derivative of ochnaflavone. In this molecule, the flavone cores of apigenin and luteolin are reduced to the flavanone structures of naringenin and eriodictyol, respectively.

The core structural relationship is the saturation of the C2-C3 and C2''-C3'' double bonds, which changes the planarity of the C-rings and introduces stereocenters.

G cluster_ochnaflavone Ochnaflavone cluster_tetrahydroochnaflavone This compound ochna ochna tetrahydro tetrahydro ochna->tetrahydro Hydrogenation (Reduction of C2=C3 and C2''=C3'' double bonds)

Figure 1: Chemical structures and relationship.

Synthesis and Experimental Protocols

Total Synthesis of Ochnaflavone

The total synthesis of ochnaflavone has been successfully achieved, with key steps including the formation of a diaryl ether intermediate followed by the construction of the two flavone nuclei via ring cyclization.[1][3][4]

Experimental Protocol (Adapted from Ndoile & van Heerden, 2013): [3]

  • Synthesis of the Diaryl Ether Intermediate: The synthesis commences with the reaction of isovanillin (B20041) and 4-fluorobenzaldehyde (B137897) under basic conditions to form the diaryl ether linkage.

  • Formation of the Dimeric Chalcone (B49325): The diaryl ether aldehyde is then subjected to a Claisen-Schmidt condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone in the presence of a strong base (e.g., KOH) in ethanol. This reaction yields the ether-linked dimeric chalcone.[3][4]

  • Oxidative Cyclization to the Biflavone Core: The dimeric chalcone is treated with a catalytic amount of iodine in pyridine (B92270) to induce oxidative cyclization, forming the pentamethyl ether of ochnaflavone.

  • Demethylation: The final step involves the demethylation of the protected hydroxyl groups using a strong demethylating agent like boron tribromide (BBr₃) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield ochnaflavone.[3]

G start Isovanillin + 4-Fluorobenzaldehyde diaryl_ether Diaryl Ether Intermediate start->diaryl_ether Base chalcone Ether-linked Dimeric Chalcone diaryl_ether->chalcone 2'-hydroxy-4',6'-dimethoxyacetophenone, KOH, EtOH protected_ochna Pentamethyl Ether of Ochnaflavone chalcone->protected_ochna Iodine, Pyridine ochnaflavone Ochnaflavone protected_ochna->ochnaflavone BBr3, CH2Cl2

Figure 2: Synthetic workflow for ochnaflavone.
Synthesis of this compound

The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone has been achieved.[6] The key steps are similar to those for ochnaflavone, involving the formation of a diaryl ether and subsequent cyclization of an ether-linked bichalcone to form the dihydroflavone (flavanone) rings.[6] The synthesis of the permethyl ether of this compound has also been reported.[1][7]

Experimental Protocol (Conceptualized from available literature): [6][7]

  • Starting Materials: The synthesis starts with 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde.[6]

  • Formation of Diaryl Ether: Similar to the ochnaflavone synthesis, a diaryl ether linkage is formed.

  • Formation of Bichalcone: An ether-linked bichalcone is synthesized.

  • Cyclization to Dihydroflavone: The crucial difference lies in the cyclization step, which is controlled to yield the dihydroflavone (flavanone) rings instead of the flavone rings. This can be achieved under specific reaction conditions, for example, using oxalic acid which can favor the formation of the flavanone structure.[7]

Biological Activities and Quantitative Data

Ochnaflavone

Ochnaflavone exhibits a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity of Ochnaflavone

AssayCell Line/SystemIC₅₀ ValueReference
Inhibition of COX-2 dependent PGD₂ generationMouse bone marrow-derived mast cells (BMMC)0.6 µM[4]
Inhibition of LTC₄ productionMouse bone marrow-derived mast cells (BMMC)6.56 µM[4]
Inhibition of degranulationMouse bone marrow-derived mast cells (BMMC)3.01 µM[4]
Inhibition of rat platelet phospholipase A₂Purified enzyme~3 µM[5]
Inhibition of purified rat platelet sPLA₂Purified enzyme with arachidonyl PE substrate3.45 µM[8]
Inhibition of lipid peroxidationCCl₄-induced rat liver microsomes7.16 µM[8]

Table 2: Anticancer Activity of Ochnaflavone

Cell LineCancer TypeIC₅₀ ValueReference
HCT-15Human Colon Cancer4.1 µM[5]

Table 3: Antibacterial Activity of Ochnaflavone

Bacterial StrainGram StainMIC ValueReference
Pseudomonas aeruginosaGram-negative31.3 µg/mL[7]
Staphylococcus aureusGram-positive62.5 µg/mL[7]
This compound

The biological activity of this compound is less extensively studied compared to ochnaflavone. However, its cytotoxic potential has been reported.

Table 4: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ ValueReference
P388Murine Lymphocytic Leukemia8.2 µg/mL

Signaling Pathway Modulation by Ochnaflavone

Ochnaflavone has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the MAPK Signaling Pathway

Ochnaflavone inhibits the phosphorylation of several key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] This inhibition leads to the downregulation of downstream inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MAPKKK (e.g., MEKK) TLR4->MEKK MKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MEKK->MKK ERK ERK MKK->ERK JNK JNK MKK->JNK p38 p38 MKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation Ochnaflavone Ochnaflavone Ochnaflavone->ERK Inhibits phosphorylation Ochnaflavone->JNK Inhibits phosphorylation Ochnaflavone->p38 Inhibits phosphorylation

Figure 3: Ochnaflavone's inhibition of the MAPK pathway.
Inhibition of the NF-κB Signaling Pathway

Ochnaflavone inhibits the NF-κB signaling pathway by preventing the degradation of the inhibitory protein IκBα.[3] This is achieved by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and targeting it for degradation. By stabilizing IκBα, ochnaflavone prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB p65/p50 IkappaB_p p-IκBα IkappaB->IkappaB_p Nucleus Nucleus NFkappaB->Nucleus Translocation Degradation Proteasomal Degradation IkappaB_p->Degradation Transcription Transcription of Inflammatory Genes Nucleus->Transcription Ochnaflavone Ochnaflavone Ochnaflavone->IKK Inhibits

Figure 4: Ochnaflavone's inhibition of the NF-κB pathway.

Conclusion

Ochnaflavone and its tetrahydro-derivative, this compound, represent an interesting pair of biflavonoids for comparative studies. Ochnaflavone has been extensively studied and has demonstrated significant potential as a lead compound for the development of anti-inflammatory and anticancer agents, with well-documented inhibitory effects on the MAPK and NF-κB signaling pathways. The available data on this compound, while more limited, indicates that it also possesses cytotoxic activity.

Further research is warranted to fully elucidate the pharmacological profile of this compound and to directly compare its potency and mechanism of action with ochnaflavone. Such studies will provide valuable insights into the structure-activity relationships of this class of biflavonoids and could guide the design of novel therapeutic agents with improved efficacy and selectivity. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Pharmacological Potential of Tetrahydroochnaflavones: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological properties, experimental methodologies, and relevant signaling pathways of tetrahydroochnaflavones and their structural analogs.

Disclaimer: Direct experimental data on the pharmacological properties of tetrahydroochnaflavones is limited in publicly available scientific literature. This whitepaper provides a detailed overview based on the activities of structurally related biflavonoids, primarily tetrahydroamentoflavone (B1208386) and amentoflavone, to infer the potential therapeutic applications of tetrahydroochnaflavones.

Executive Summary

Tetrahydroochnaflavones, a subclass of biflavonoids, represent a promising yet underexplored area for pharmacological research. Drawing parallels from their close structural analogs, these compounds are hypothesized to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial properties. This technical guide synthesizes the available data on related compounds to provide a foundational resource for researchers, scientists, and drug development professionals. We present quantitative data from analogous compounds, detailed experimental protocols for assessing pharmacological activity, and visualizations of key signaling pathways likely modulated by this class of molecules.

Quantitative Pharmacological Data

While specific IC50 and EC50 values for tetrahydroochnaflavones are scarce, the following tables summarize the reported activities of the closely related biflavonoid, amentoflavone, and other relevant flavonoids. This data provides a valuable benchmark for interpreting the results of future cytotoxicity, anti-inflammatory, and antiviral assays on tetrahydroochnaflavones.

Table 1: Anticancer and Cytotoxic Activities of Related Biflavonoids

CompoundCancer Cell LineCancer TypeAssayIC50 (µM)Citation
AmentoflavoneMCF-7Breast CancerMTT~50-100 (at 48h)[1]
AmentoflavoneBV2 MicrogliaGlioblastoma (cell model)NF-κB Phosphorylation Inhibition11.97 ± 4.91[1]
AgathisflavoneJurkatAcute Lymphoblastic Leukemia[3H]-thymidine incorporation4.45[2]
Calodenin BMCF-7Breast CancerMTT7 ± 0.5[3]
Dihydrocalodenin BMCF-7Breast CancerMTT35 ± 7[3]
2,3,2'',3''-Tetrahydroochnaflavone Permethyl EtherP388Murine Lymphocytic LeukemiaNot SpecifiedCytotoxic[4]

Table 2: Anti-inflammatory Activity of Related Flavonoids

CompoundAssayModelEffectCitation
5,6,3',5'-Tetramethoxy 7,4'-hydroxyflavone (p7F)COX-2/PGE2 & iNOS/NO InhibitionLPS-stimulated RAW 264.7 cellsInhibition of pro-inflammatory mediators[5]
8-HydroxydaidzeinCOX-2 InhibitionIn vitro enzyme assayIC50 of 8.9 ± 1.2 μM[6]

Table 3: Antiviral Activity of Related Flavonoids

CompoundVirusCell LineAssayIC50 / EC50Citation
BaicaleinChikungunya virus (CHIKV)VeroCPE ReductionIC50: 1.891 μg/ml (6.997 μM)[7]
FisetinChikungunya virus (CHIKV)VeroCPE ReductionIC50: 8.444 μg/ml (29.5 μM)[7]
QuercetagetinChikungunya virus (CHIKV)VeroCPE ReductionIC50: 13.85 μg/ml (43.52 μM)[7]
Total Flavonoid Extract (from Selaginella moellendorffii)Coxsackie virus B3 (CVB3)HeLaMTTIC50: 19 ± 1.6 to 41 ± 1.2 μg/mL[8]
AmentoflavoneCoxsackie virus B3 (CVB3)HeLaMTTIC50: 25 ± 1.2 to 52 ± 0.8 μg/mL[8]

Table 4: Antibacterial Activity of Related Biflavonoids

CompoundBacterial StrainMIC (µg/mL)Citation
Dihydrocalodenin BStaphylococcus aureus (RN4220, XU212, SA-1199-B)8[3]
Calodenin BStaphylococcus aureus (XU212)8[3]
AmentoflavoneMycobacterium smegmatis0.60 ± 0.70 mg/ml[9]
4′ Monomethoxy amentoflavoneMycobacterium smegmatis1.40 ± 1.56 mg/ml[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of tetrahydroochnaflavones. The following are standard protocols for key in vitro assays, which can be adapted for the evaluation of this specific class of compounds.

Cytotoxicity and Anti-Proliferative Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., tetrahydroochnaflavone) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

3.1.2 Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.

  • Absorbance Measurement: Incubate as per the kit's instructions and measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Anti-inflammatory Assays

3.2.1 Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.

3.2.2 Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays measure the direct inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes. Commercially available assay kits are widely used for this purpose.

Antiviral Assays

3.3.1 Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate.

  • Infection and Treatment: Infect the cells with the virus of interest and simultaneously treat with different concentrations of the test compound.

  • Incubation: Incubate the plate until CPE is observed in the virus control wells.

  • Viability Assessment: Assess cell viability using a method like the MTT assay.

  • Data Analysis: Calculate the EC50 (the concentration that protects 50% of cells from CPE).

Antibacterial Assays

3.4.1 Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Flavonoids, including biflavonoids, are known to exert their pharmacological effects by modulating various intracellular signaling pathways. Based on studies of related compounds, tetrahydroochnaflavones are likely to interfere with key pathways involved in cell proliferation, inflammation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB.[5][11]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Tetrahydroochnaflavone Tetrahydroochnaflavones (Hypothesized) Tetrahydroochnaflavone->IKK Inhibits (Hypothesized) NFkB_nuc NF-κB NFkB_nuc->Gene Induces MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Regulates Tetrahydroochnaflavone Tetrahydroochnaflavones (Hypothesized) Tetrahydroochnaflavone->Raf Inhibits (Hypothesized) Tetrahydroochnaflavone->MEK Tetrahydroochnaflavone->ERK Cytotoxicity_Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with Tetrahydroochnaflavone (Dose-response) Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Viability/Cytotoxicity Assay (MTT, LDH) Incubation->Assay Analysis Data Analysis: IC50 Determination Assay->Analysis End End: Identify Lead Compounds Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Purification of 2,3,2'',3''-Tetrahydroochnaflavone using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles of flavonoid separation and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring biflavonoid that has garnered interest for its potential biological activities.[1][2][3] As with many natural products, obtaining high-purity material is essential for accurate biological evaluation and further structural modification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual flavonoids from complex mixtures due to its high resolution and sensitivity.[4][5] This application note outlines a general yet detailed approach for the purification of this compound using reversed-phase HPLC.

Experimental Protocols

The following protocol details a general methodology for the purification of this compound. Optimization of these parameters may be necessary depending on the specific crude extract and the HPLC system used.

2.1. Sample Preparation

  • Extraction: The plant material containing this compound is first subjected to extraction with a suitable organic solvent such as methanol (B129727) or ethanol.[6]

  • Preliminary Fractionation (Optional but Recommended): The crude extract can be fractionated using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to enrich the flavonoid fraction and remove interfering substances.

  • Dissolution: The crude extract or enriched fraction is dissolved in a suitable solvent, typically the mobile phase or a compatible solvent like methanol, to a known concentration (e.g., 1-10 mg/mL).

  • Filtration: The sample solution is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

2.2. HPLC Instrumentation and Conditions

A standard preparative or semi-preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this application.

Table 1: HPLC Parameters for the Purification of this compound

ParameterRecommended ConditionsNotes
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)A C18 column is a good starting point for flavonoid separation.[4][7][8][9]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe use of an acid modifier like formic acid improves peak shape.[4][8]
Gradient Elution Start with a low percentage of B, and gradually increase. A typical gradient could be: 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B (hold)35-40 min: 80-20% B (return to initial)A gradient is necessary to elute a wide range of compounds with different polarities.
Flow Rate 2-5 mL/min (for semi-preparative)The flow rate should be adjusted based on the column dimensions.
Column Temperature 25-35 °CMaintaining a constant column temperature ensures reproducible retention times.[7][8]
Detection Wavelength 280-360 nmFlavonoids typically have strong absorbance in this range. A DAD allows for the selection of the optimal wavelength.[7][9]
Injection Volume 100-500 µL (for semi-preparative)The injection volume depends on the sample concentration and column capacity.

2.3. Fraction Collection and Post-Purification Processing

  • Peak Collection: Fractions corresponding to the peak of interest (identified by retention time and UV spectrum) are collected.

  • Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC.

  • Solvent Evaporation: The solvent from the purified fractions is removed, typically using a rotary evaporator.

  • Lyophilization: The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Check Purity Analysis Fraction_Collection->Purity_Check Solvent_Removal Solvent Evaporation Purity_Check->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified Compound Lyophilization->Final_Product

Caption: Workflow for the purification of this compound.

Data Presentation

Successful purification will yield quantitative data that should be systematically recorded.

Table 2: Example Data Summary for a Purification Run

ParameterValue
Crude Sample Weight 500 mg
Injection Concentration 10 mg/mL
Injection Volume per Run 500 µL
Number of Injections 10
Retention Time of Target 22.5 min
Total Yield of Purified Compound 15 mg
Purity (by analytical HPLC) >98%
Recovery 3%

Conclusion

The protocol described provides a robust starting point for the successful purification of this compound. Researchers should note that optimization of the mobile phase gradient and flow rate may be required to achieve the best separation for their specific sample. The use of a high-quality reversed-phase column and careful sample preparation are critical for obtaining a high-purity final product.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxic effects of 2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid compound. The following sections include information on the preparation of the compound, cell culture guidelines, and step-by-step instructions for multiple colorimetric cytotoxicity assays. Additionally, a summary of reported cytotoxicity data and potential signaling pathways involved in the cytotoxic effects of related biflavonoids are presented.

Introduction to this compound and Cytotoxicity Assays

This compound is a biflavonoid that has been isolated from plants such as Quintinia acutifolia.[1] Biflavonoids, a class of plant-derived polyphenols, are known to possess a wide range of biological activities, including cytotoxic and anti-cancer properties.[2][3][4] Evaluating the cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery process.

In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for determining the potential of a compound to kill cells or inhibit their proliferation. These assays are essential for establishing dose-response relationships and for elucidating the mechanisms of cell death. This document details four commonly used cytotoxicity assays: MTT, SRB, Neutral Red, and LDH assays.

Note on Flavonoid Interference with MTT Assay: It is important to note that flavonoids have been reported to interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] Flavonoids can directly reduce the MTT reagent to its formazan (B1609692) product, leading to an overestimation of cell viability and inaccurate cytotoxicity assessment.[5][6] Therefore, while the MTT protocol is provided, it is highly recommended to use alternative assays, such as the Sulforhodamine B (SRB) assay, for evaluating the cytotoxicity of flavonoids like this compound.[5][6]

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other related biflavonoids.

CompoundCell LineAssayIC50 ValueReference
This compound P388 (murine lymphocytic leukemia)Not Specified8.2 µg/mL[1][5]
OchnaflavoneHCT-15 (human colon cancer)Not Specified4.1 µM[6][7]
OchnaflavoneMonkey Kidney Vero CellsMTT125.9 µg/mL (LC50)[8]
HinokiflavoneKB (nasopharyngeal cancer)Not Specified4 µg/mL (ED50)[2]
HinokiflavoneHeLa (cervical cancer)Not Specified19.0 µg/mL[2]
HinokiflavoneU251 (glioma)Not Specified29.8 µg/mL[2]
HinokiflavoneMCF-7 (breast cancer)Not Specified39.3 µg/mL[2]
AmentoflavoneMCF-7 (breast cancer)MTT25 µM[3]
AmentoflavoneMDA-MB-231 (breast cancer)MTT12.7 µM[3]
GinkgetinPC-3 (prostate cancer)MTT15 µM[3]
GinkgetinDU-145 (prostate cancer)MTT5 µM[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubilization: Due to the hydrophobic nature of flavonoids, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working concentrations by diluting it with complete cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., P388, HeLa, MCF-7, HCT-15).

  • Culture Medium: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells every 2-3 days to maintain them in the exponential growth phase.

General Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates the general workflow for the described cytotoxicity assays.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B D Treat cells with different concentrations of the compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-72h D->E F Perform specific cytotoxicity assay (MTT, SRB, Neutral Red, or LDH) E->F G Measure absorbance using a microplate reader F->G H Calculate cell viability and determine IC50 value G->H

Caption: General workflow for in vitro cytotoxicity assays.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Air Dry: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[9]

MTT Assay Protocol

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate at 37°C for 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 490-570 nm.[10][11]

Neutral Red (NR) Uptake Assay Protocol

The NR assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with the test compound for the desired period.

  • NR Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 2-3 hours.

  • Washing: Remove the NR medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[12]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

The LDH assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes and transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related biflavonoids suggest several potential mechanisms of cytotoxic action. These compounds are known to induce apoptosis (programmed cell death) through the modulation of key signaling pathways.

A generalized diagram of apoptosis signaling pathways that may be influenced by biflavonoids is presented below.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2 Anti-apoptotic Bcl-2 family Bcl2->Mitochondrion Bax Pro-apoptotic Bax/Bak Bax->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Biflavonoid This compound (and other biflavonoids) Biflavonoid->Bcl2 Downregulates Biflavonoid->Bax Upregulates

Caption: Potential apoptotic signaling pathways modulated by biflavonoids.

Biflavonoids have been shown to induce apoptosis by:

  • Modulating the Bcl-2 Family: They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[13][14]

  • Activating Caspases: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6][7] Some biflavonoids may also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[15]

  • Inhibiting Pro-Survival Pathways: Flavonoids have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer cells.[16][17]

Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound. The protocols and information provided herein serve as a comprehensive guide for initiating the cytotoxic evaluation of this promising natural compound.

References

Application Notes and Protocols: MTT Assay for Cytotoxicity Assessment of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation by measuring the metabolic activity of cells.[1][2][3]

Introduction

This compound is a naturally occurring biflavonoid that has demonstrated cytotoxic effects against certain cancer cell lines.[4] The MTT assay is a reliable method to quantify these effects. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2][3][5] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[1][2]

Experimental Data

The following table summarizes the reported cytotoxic activity of this compound.

CompoundCell LineAssayCytotoxicity (IC50)
This compoundP388 murine lymphocytic leukemiaNot Specified8.2 µg/mL[4]

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound.

Materials:

  • This compound

  • Selected cancer cell line (e.g., P388, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[5]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1][6] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Putative_Signaling_Pathway Hypothesized Signaling Pathway for Biflavonoid Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response compound This compound receptor Receptor compound->receptor Inhibition? pi3k PI3K compound->pi3k Inhibition mapk MAPK compound->mapk Inhibition nfkb NF-κB compound->nfkb Inhibition receptor->pi3k receptor->mapk akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription mtor->transcription mapk->transcription nfkb->transcription proliferation Decreased Proliferation transcription->proliferation apoptosis Increased Apoptosis transcription->apoptosis

Caption: A hypothesized signaling pathway for biflavonoid-induced cytotoxicity.

References

Application of 2,3,2'',3''-Tetrahydroochnaflavone in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid first isolated from the leaves of the New Zealand tree Quintinia acutifolia.[1] As a member of the flavonoid family, a class of compounds known for a wide range of biological activities including anti-inflammatory, antioxidant, and antitumor properties, this compound presents a promising candidate for cancer research. This document provides a summary of the currently available data on its application in cancer cell line studies and offers detailed protocols for its evaluation.

Data Presentation

Currently, the publicly available data on the cytotoxic activity of this compound is limited. The following table summarizes the reported quantitative data.

CompoundCell LineCell TypeOrganismIC50 ValueReference
This compoundP388Murine Lymphocytic LeukemiaMouse8.2 µg/mL[1]

Signaling Pathway and Experimental Workflow

While the precise mechanism of action for this compound has not been elucidated, the known anticancer effects of other biflavonoids often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The following diagrams illustrate a putative signaling pathway and a general experimental workflow for investigating the anticancer properties of this compound.

putative_signaling_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Putative intrinsic apoptosis pathway for this compound.

experimental_workflow Start Start: Compound This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on various cancer cell lines) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanistic Mechanistic Studies (on sensitive cell lines) IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic->CellCycle WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Mechanistic->WesternBlot End Conclusion on Mechanism of Action Apoptosis->End CellCycle->End WesternBlot->End

Figure 2: General experimental workflow for evaluating anticancer activity.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound in cancer cell line studies.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from the likely methodology used to determine the IC50 value against P388 murine lymphocytic leukemia cells and is a standard method for assessing cell viability.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound

  • P388 murine lymphocytic leukemia cells (or other cancer cell line of interest)

  • Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the P388 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell adaptation.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the compound in complete culture medium. A common starting range is from 0.1 to 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC signal (FL1) to detect Annexin V-positive cells and PI signal (FL2 or FL3) to detect PI-positive cells.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 2 for cell seeding and treatment.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The PI fluorescence intensity corresponds to the DNA content.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound has demonstrated initial promise as a cytotoxic agent against a murine leukemia cell line. Further research is warranted to explore its efficacy against a broader range of human cancer cell lines and to elucidate its mechanism of action. The protocols provided herein offer a robust framework for researchers to systematically investigate the anticancer potential of this natural biflavonoid.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a biflavonoid compound that has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it is anticipated to possess anti-inflammatory, antioxidant, and cytotoxic activities. These application notes provide a comprehensive overview of the current understanding of its mechanism of action and detailed protocols for its investigation.

Known Biological Activities and Postulated Mechanisms

Preliminary studies and the known activities of related biflavonoids suggest that this compound exerts its biological effects through multiple mechanisms:

  • Cytotoxicity: The compound has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells.[1][2]

  • Anti-inflammatory Activity: The anti-inflammatory properties are likely mediated through the inhibition of key inflammatory pathways. This includes the potential to suppress the synthesis of prostaglandins (B1171923) and bradykinin, which are crucial mediators of inflammation.[3] A central mechanism is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.[1] Inhibition of NF-κB can lead to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Antioxidant Activity: this compound is also postulated to have antioxidant properties by scavenging free radicals and modulating the activity of antioxidant enzymes.

Data Presentation

The following table summarizes the available quantitative data for the biological activity of this compound. Further research is required to determine the IC50 values for its anti-inflammatory and antioxidant activities.

Biological ActivityCell Line/ModelParameterValue
CytotoxicityP388 murine lymphocytic leukemia cellsIC508.2 µg/mL

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Tetrahydroochnaflavone_cyto This compound Tetrahydroochnaflavone_cyto->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_genes Transcription IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental_Workflow_Cytotoxicity Start Start Cell_Culture Culture P388 Murine Leukemia Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate Cell Viability MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol details the determination of the cytotoxic effects of this compound on P388 murine lymphocytic leukemia cells.

Materials:

  • P388 murine lymphocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain P388 cells in RPMI-1640 medium in a humidified incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on the activation of the NF-κB pathway in a suitable cell line (e.g., RAW 264.7 macrophages).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or longer for total protein expression.

  • Protein Extraction: Lyse the cells with RIPA buffer. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (β-actin for whole-cell lysates, Lamin B for nuclear extracts).

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation

This protocol outlines the assessment of the antioxidant effects of this compound.

Materials:

  • Cell or tissue homogenates from a relevant in vitro or in vivo model

  • Commercial assay kits for Superoxide Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx), and Malondialdehyde (MDA)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the instructions of the chosen assay kits.

  • SOD Activity Assay: Measure SOD activity based on its ability to inhibit the autoxidation of a substrate (e.g., pyrogallol (B1678534) or WST-1).

  • GPx Activity Assay: Determine GPx activity by measuring the rate of NADPH oxidation coupled to the reduction of glutathione by glutathione reductase.

  • MDA Assay (TBARS Assay): Quantify lipid peroxidation by measuring the level of MDA, which reacts with thiobarbituric acid (TBA) to form a colored product.

  • Data Analysis: Calculate the enzyme activities and MDA levels according to the kit instructions and normalize to the total protein concentration of the samples.

By following these protocols, researchers can further elucidate the precise molecular mechanisms underlying the biological activities of this compound, paving the way for its potential development as a therapeutic agent.

References

Exploring the Anti-inflammatory Potential of 2,3,2'',3''-Tetrahydroochnaflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a biflavonoid compound that belongs to a class of natural products known for a wide range of biological activities.[1][2][3] Flavonoids, in general, have attracted significant attention for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[4][5] While direct and extensive research on the anti-inflammatory effects of this compound is emerging, its structural similarity to other well-studied anti-inflammatory flavonoids, such as ochnaflavone (B1238491), suggests its potential as a therapeutic agent.[2][3][6] It has been shown to exhibit cytotoxicity against P388 murine lymphocytic leukemia cells, indicating its bioactivity.[7][8]

These application notes provide a comprehensive overview of the potential anti-inflammatory mechanisms of this compound and detailed protocols for its investigation. The proposed mechanisms and experimental designs are based on established methodologies for characterizing the anti-inflammatory properties of flavonoids.

Potential Anti-inflammatory Mechanisms of Action

Flavonoids typically exert their anti-inflammatory effects through multiple mechanisms. The potential mechanisms for this compound are hypothesized to involve the modulation of key signaling pathways and the inhibition of inflammatory enzymes.

1. Inhibition of NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[4] In response to pro-inflammatory stimuli, the NF-κB dimer is released and translocates to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] Flavonoids have been shown to inhibit this pathway at various steps.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB p50/p65 IKK->IkB_NFkB Phosphorylation IkB IκB NFkB p50/p65 NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release P_IkB P-IκB Ub_P_IkB Ub-P-IκB P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation Tetrahydroochnaflavone This compound Tetrahydroochnaflavone->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding & Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (MKKs) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Inflammatory_Genes Inflammatory Gene Expression TranscriptionFactors->Inflammatory_Genes Tetrahydroochnaflavone This compound Tetrahydroochnaflavone->MAP2K Inhibition Tetrahydroochnaflavone->MAPK Inhibition NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with this compound for 1 hour B->C D Stimulate with LPS (1 µg/mL) for 24 hours C->D E Collect supernatant D->E F Mix supernatant with Griess reagent E->F G Incubate for 10 minutes at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration using a sodium nitrite (B80452) standard curve H->I Western_Blot_Workflow A Seed and treat cells as in Protocol 1 B Lyse cells and collect protein extracts A->B C Determine protein concentration (BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane with 5% BSA or non-fat milk E->F G Incubate with primary antibodies (e.g., p-p65, p-p38, β-actin) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect signals using an ECL substrate and imaging system H->I J Quantify band intensity I->J

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of 2,3,2'',3''-Tetrahydroochnaflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main hurdles in the synthesis of this compound and its analogs revolve around two critical stages: the formation of the diaryl ether linkage and the subsequent intramolecular cyclization of the resulting bichalcone to construct the biflavanone core.[1][2] Key difficulties include achieving high yields in the coupling reaction, managing the stability of intermediates, and controlling the cyclization process to avoid byproduct formation.[3]

Q2: Which synthetic strategies have been successfully employed for the synthesis of the tetrahydroochnaflavone core?

The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone was achieved through a synthetic route featuring a copper-catalyzed Ullmann-type coupling reaction to form the diaryl ether, followed by an intramolecular cyclization of an ether-linked bichalcone.[1][2] An alternative approach has been the synthesis of the permethyl ether of this compound, which also relies on the formation of a diaryl ether and the cyclization of a dimeric chalcone (B49325).[3]

Q3: Are there any specific issues with the stability of intermediates?

Yes, decomposition of the ether-linked dimeric chalcone at elevated temperatures has been reported as a significant issue.[3] This thermal instability can lead to lower yields and the formation of complex product mixtures, complicating the purification process. Careful control of reaction temperature is therefore crucial during the cyclization step.

Q4: What are the common purification challenges?

The purification of intermediates and the final product can be problematic due to the high structural similarity between the desired compound and its analogues or byproducts.[1] This often necessitates the use of column chromatography, and in some cases, multiple chromatographic steps may be required to achieve high purity.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in Diaryl Ether Formation (Ullmann Condensation)
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInactive catalystUse freshly prepared or activated copper catalyst. Consider using copper(I) salts like CuI.
Poor choice of solventN,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are commonly used. Ensure the solvent is anhydrous.[3][5]
Inappropriate baseAnhydrous potassium carbonate is a common choice.[3] Ensure the base is finely powdered and dry.
Formation of side productsHigh reaction temperatureOptimize the reaction temperature. While heating is necessary, excessive temperatures can lead to decomposition and side reactions.[3]
Presence of oxygenPerform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Issue 2: Inefficient Cyclization of Bichalcone to Biflavanone
Symptom Possible Cause Suggested Solution
Low yield of the desired biflavanoneDecomposition of the bichalcone starting materialAvoid high temperatures. The ether-linked dimeric chalcone can decompose at elevated temperatures.[3]
Chalcone-flavanone equilibriumThe reaction may not proceed to completion due to the equilibrium between the chalcone and flavanone (B1672756) forms.[3] Consider using a catalyst to drive the reaction towards the flavanone.
Ineffective catalystWhile the cyclization can occur thermally, acidic or basic catalysts can promote the reaction. Oxalic acid in ethanol (B145695) has been used, though it may lead to biflavans.[1] Iodine in pyridine (B92270) has been reported to be effective for the cyclization to the flavone, and similar conditions could be explored for the flavanone.[3]
Formation of multiple productsNon-selective cyclization or side reactionsOptimize the reaction conditions (solvent, temperature, and catalyst) to favor the desired intramolecular cyclization.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Product Reported Yield Reference
Diaryl ether formation3-(4-Formylphenyloxy)-4-methoxybenzaldehyde89%[3]
Diaryl ether formationPentamethoxy diaryl ether58%[5]
Aldol CondensationEther-linked dimeric chalcone80%[3]
CyclizationPermethyl ether of this compoundLow[3]
DemethylationOchnaflavone70%[3]

Experimental Protocols

Protocol 1: Synthesis of Diaryl Ether (Example)

This protocol is adapted from the synthesis of 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde.[3]

  • To a mixture of isovanillin (B20041) (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add 4-fluorobenzaldehyde (B137897) (1.1 eq).

  • Heat the mixture at 80 °C with stirring until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add cold water and extract the mixture with chloroform (B151607) (3 x volumes).

  • Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the diaryl ether.

Protocol 2: Synthesis of Ether-Linked Dimeric Chalcone

This protocol is based on the condensation of a diaryl ether with a substituted acetophenone (B1666503).[3]

  • To a solution of the diaryl ether aldehyde (1.0 eq) and the substituted acetophenone (e.g., 2-hydroxy-4,6-dimethoxyacetophenone) (1.0 eq) in ethanol, add powdered potassium hydroxide (B78521) (4.0 eq).

  • Stir the mixture at room temperature. The product may precipitate out as a solid.

  • Monitor the reaction by TLC until completion.

  • Filter the precipitated product and wash with water.

  • Dry the solid to obtain the dimeric chalcone.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Bichalcone Synthesis cluster_step3 Step 3: Cyclization cluster_final Final Product A Substituted Phenol C Ullmann Condensation (e.g., Cu catalyst, K2CO3, DMF) A->C B Aryl Halide B->C D Aldol Condensation (e.g., KOH, EtOH) C->D Diaryl Ether Intermediate E Intramolecular Cyclization (e.g., I2, Pyridine or Acid Catalyst) D->E Bichalcone Intermediate F This compound E->F

Caption: Synthetic workflow for this compound.

troubleshooting_workflow Start Low Yield in Cyclization Step Q1 Is there evidence of starting material decomposition? Start->Q1 A1_Yes Reduce reaction temperature. Monitor reaction closely by TLC. Q1->A1_Yes Yes A1_No Is the reaction sluggish or at equilibrium? Q1->A1_No No End Improved Yield A1_Yes->End A2_Yes Introduce a catalyst (e.g., mild acid or base). Explore different solvent systems. A1_No->A2_Yes Yes A2_No Are there multiple spots on TLC? A1_No->A2_No No A2_Yes->End A3_Yes Optimize reaction conditions to improve selectivity (Temperature, Catalyst). Re-purify starting material. A2_No->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting decision tree for the cyclization step.

References

Technical Support Center: Synthesis of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3,2'',3''-Tetrahydroochnaflavone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a multi-step synthesis. The key steps are the formation of an unsymmetrical diaryl ether, followed by a double Claisen-Schmidt condensation to form an ether-linked bichalcone. The crucial and often challenging step is the subsequent intramolecular cyclization of the bichalcone to form the desired biflavanone core structure.[1][2] For ease of synthesis and purification, the hydroxyl groups are often protected, for example as methyl ethers, and deprotected in the final step.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include achieving a good yield in the diaryl ether formation, controlling the cyclization of the bichalcone to favor the desired flavanone (B1672756) structure, and managing the chalcone-flavanone equilibrium which can result in incomplete conversion.[1] The final deprotection of the hydroxyl groups can also be challenging without affecting other functional groups.

Q3: What is the chalcone-flavanone equilibrium and how does it affect the synthesis?

A3: The chalcone-flavanone equilibrium is a reversible reaction between the open-chain chalcone (B49325) and the cyclized flavanone.[1] During the cyclization of the bichalcone, the reaction may not go to completion, and a significant amount of the starting bichalcone may remain in the reaction mixture, even after extended reaction times, which complicates purification and lowers the yield.[1]

Q4: Are there any reported biological activities for this compound?

A4: Yes, this compound and related biflavonoids have been reported to possess a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.[2][3]

Troubleshooting Guides

Low Yield in Diaryl Ether Formation
Problem Possible Cause Troubleshooting Steps
Low or no formation of the diaryl ether precursor. Inefficient coupling reaction.- Optimize Catalyst System: For Ullmann-type couplings, experiment with different copper catalysts (e.g., CuI, Cu2O) and ligands (e.g., L-proline, N,N-dimethylglycine). For Buchwald-Hartwig couplings, screen different palladium catalysts and phosphine (B1218219) ligands. - Vary the Base: The choice of base is critical. Try inorganic bases like K2CO3, Cs2CO3, or organic bases such as DBU. - Solvent Selection: Use high-boiling point polar aprotic solvents like DMF, DMSO, or NMP to ensure the reaction reaches the required temperature. - Temperature Control: Ensure the reaction is heated to a sufficiently high temperature (typically >120 °C) for an adequate duration. Monitor the reaction progress by TLC.
Decomposition of starting materials. Reaction temperature is too high or reaction time is too long.- Lower Reaction Temperature: If starting materials are sensitive, try a lower temperature for a longer period. - Microwave-Assisted Synthesis: Consider using microwave irradiation to shorten the reaction time and potentially reduce degradation.
Inefficient Cyclization of Bichalcone
Problem Possible Cause Troubleshooting Steps
Low conversion of bichalcone to the tetrahydroochnaflavone. Unfavorable chalcone-flavanone equilibrium.- Choice of Catalyst: Oxalic acid in ethanol (B145695) is reported to catalyze the cyclization to the permethyl ether of the target molecule.[1] Experiment with other acid or base catalysts. - Solvent Effects: The polarity of the solvent can influence the equilibrium. Screen different solvents (e.g., ethanol, methanol (B129727), dioxane). - Temperature and Reaction Time: Optimize the reaction temperature and time. In some cases, lower temperatures for longer durations may favor the flavanone form. Monitor by TLC.
Formation of multiple side products. Non-selective cyclization or degradation.- Purify the Bichalcone: Ensure the starting bichalcone is of high purity to avoid side reactions from impurities. - Lower Reaction Temperature: High temperatures can lead to the formation of undesired byproducts.
Challenges in Final Deprotection (Demethylation)
Problem Possible Cause Troubleshooting Steps
Incomplete demethylation. Insufficient reagent or harsh reaction conditions leading to decomposition.- Choice of Reagent: Boron tribromide (BBr3) is a common and effective reagent for cleaving aryl methyl ethers.[4] - Stoichiometry: Use a sufficient excess of BBr3, typically 1 equivalent per methyl ether group. - Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to avoid side reactions and decomposition. - Reaction Time: Allow the reaction to proceed for a sufficient time, monitoring by TLC.
Low recovery of the final product. Degradation of the product during workup or purification.- Careful Workup: Quench the reaction carefully with a proton source (e.g., water, methanol) at low temperature. - Purification Method: Use appropriate purification techniques such as column chromatography on silica (B1680970) gel with a suitable solvent system.

Data Presentation

Table 1: Reported Yields for Key Steps in the Synthesis of a this compound Derivative (Permethyl Ether)

Reaction Step Product Reagents and Conditions Yield (%) Reference
Diaryl Ether Formation3-(4-Formylphenoxy)-4-methoxybenzaldehyde4-Fluorobenzaldehyde (B137897), Isovanillin (B20041), K2CO3, DMF, 80 °C89[5]
Bichalcone FormationEther-linked dimeric chalconeDiaryl ether, 2'-Hydroxy-4',6'-dimethoxyacetophenone, KOH, EtOH, 0 °C to RT80[5]
CyclizationPentamethoxybiflavanone (Permethyl ether of this compound)Bichalcone, Oxalic acid, Absolute ethanol, 80 °C, 72 hLow (not specified)[1][5]

Experimental Protocols

Protocol 1: Synthesis of the Permethyl Ether of this compound

This protocol is based on the reported synthesis of the pentamethoxy derivative.

Step 1: Synthesis of the Diaryl Ether (3-(4-Formylphenoxy)-4-methoxybenzaldehyde)

  • To a stirred solution of isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry DMF, add 4-fluorobenzaldehyde (1.1 eq) under a nitrogen atmosphere.

  • Heat the mixture to 80 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of the Ether-Linked Bichalcone

  • Dissolve the diaryl ether from Step 1 (1.0 eq) and 2'-hydroxy-4',6'-dimethoxyacetophenone (2.0 eq) in ethanol.

  • Cool the solution in an ice bath and add powdered potassium hydroxide (B78521) (4.0 eq).

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the reaction mixture with ice-cold water and acidify with dilute HCl.

  • Collect the precipitated yellow solid by filtration, wash with water, and dry under vacuum.

Step 3: Cyclization to the Pentamethoxybiflavanone

  • To a solution of the bichalcone from Step 2 (1.0 eq) in absolute ethanol, add a catalytic amount of oxalic acid (e.g., 10 mol%).

  • Heat the reaction mixture to 80 °C and stir for 72 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 2: Proposed Demethylation to this compound

This is a general procedure for the demethylation of poly-methoxylated flavonoids using boron tribromide.

  • Dissolve the pentamethoxybiflavanone (1.0 eq) in dry dichloromethane (B109758) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of boron tribromide (BBr3) in dichloromethane (at least 5.0 eq).

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol or water.

  • Perform an aqueous workup and extract the product with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product A Aryl Halide / Boronic Acid C Unsymmetrical Diaryl Ether A->C Diaryl Ether Formation B Phenol B->C D Ether-linked Bichalcone C->D Claisen-Schmidt Condensation E Protected Tetrahydroochnaflavone D->E Intramolecular Cyclization F This compound E->F Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Step1 Check Yield of Diaryl Ether Start->Step1 Step2 Check Yield of Bichalcone Step1->Step2 Good Sol1 Optimize Coupling: - Catalyst - Base - Solvent - Temperature Step1->Sol1 Low Step3 Check Cyclization Step Step2->Step3 Good Sol2 Optimize Condensation: - Base Concentration - Reaction Time Step2->Sol2 Low Step4 Check Deprotection Step Step3->Step4 Good Sol3 Address Chalcone-Flavanone Equilibrium: - Catalyst Choice - Solvent Screening - Temperature Optimization Step3->Sol3 Low Sol4 Optimize Deprotection: - Reagent Stoichiometry - Temperature Control - Careful Workup Step4->Sol4 Low

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Stability of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2,3,2'',3''-Tetrahydroochnaflavone in various solvents. The information provided is based on general principles of flavonoid chemistry and best practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other flavonoids, is primarily affected by several factors:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolytic degradation or molecular rearrangements. Many flavonoids are more stable in slightly acidic conditions (pH 4-6).

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2] For long-term storage, low temperatures are crucial.

  • Light: Exposure to UV or even visible light can induce photolytic degradation.[2][3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[1][2]

  • Solvent Purity: Impurities within the solvent, such as water, peroxides, or metal ions, can initiate or catalyze degradation reactions.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: While specific solubility data for this compound is not extensively published, flavonoids are generally soluble in organic solvents. For experimental work, the following are commonly used:

  • Dimethyl sulfoxide (B87167) (DMSO): Offers good solubility for many flavonoids and is a common solvent for in vitro assays. However, it is hygroscopic and can degrade some compounds over time.

  • Ethanol and Methanol: These are good general-purpose solvents for flavonoids.

  • Acetonitrile (B52724): Often used as a mobile phase component in HPLC analysis and can be a suitable solvent for stock solutions.

For long-term storage, it is critical to use high-purity, anhydrous solvents and to store solutions under appropriate conditions (see Q3).

Q3: What are the optimal conditions for the long-term storage of this compound solutions?

A3: To ensure the maximum stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or for longer-term storage, at -80°C.

  • Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect from light.

  • Inert Atmosphere: For sensitive experiments or long-term storage, it is advisable to purge the vial with an inert gas such as argon or nitrogen to minimize the risk of oxidation.

  • Solvent Quality: Use high-purity, anhydrous solvents to prepare your solutions.

Troubleshooting Guides

Problem 1: I am seeing a decrease in the concentration of my this compound standard solution over a short period.

  • Possible Cause 1: Solvent Impurities. The solvent may contain impurities like water or peroxides that are degrading the compound.

    • Solution: Use fresh, high-performance liquid chromatography (HPLC)-grade or anhydrous solvents.

  • Possible Cause 2: Exposure to Light. The solution may be undergoing photolytic degradation.

    • Solution: Store the solution in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient light during handling.

  • Possible Cause 3: Temperature Fluctuations. Storing the solution at room temperature or in a location with temperature fluctuations can accelerate degradation.

    • Solution: Store the solution at a consistent, low temperature, such as -20°C.

Problem 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.

  • Possible Cause 1: Degradation Products. The new peaks are likely degradation products of this compound.

    • Solution: Review your sample preparation and storage procedures. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.

  • Possible Cause 2: Solvent Contamination. The solvent used to dissolve the sample or in the mobile phase may be contaminated.

    • Solution: Use fresh, high-purity solvents for both sample preparation and the mobile phase.

Problem 3: The biological activity of my this compound solution is inconsistent between experiments.

  • Possible Cause: Compound Instability. The compound may be degrading in the experimental medium or under the assay conditions.

    • Solution: Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). Prepare fresh solutions for each experiment from a frozen stock.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, methanol, acetonitrile)

  • Amber HPLC vials

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)[4]

  • Analytical column (e.g., C18)

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Aliquot the Solution: Dispense the stock solution into multiple amber HPLC vials.

  • Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration and purity. This will serve as your baseline.

  • Storage: Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C). Protect from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from storage and analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. Also, monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand the intrinsic stability of a compound and to identify potential degradation products.[5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp

Methodology:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.[5]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.

  • Photolytic Degradation: Expose the stock solution in a clear vial to UV light for a specified duration.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS to identify degradation products and determine the extent of degradation.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Various Temperatures

SolventTemperature (°C)% Remaining after 24h% Remaining after 1 week% Remaining after 1 month
DMSO25
4
-20
Ethanol25
4
-20
Methanol25
4
-20
Acetonitrile25
4
-20

Table 2: Summary of Forced Degradation Study of this compound

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C24h
3% H₂O₂, RT24h
UV Light24h
60°C24h

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Amber Vials prep_stock->aliquot initial_analysis T=0 Analysis (HPLC) aliquot->initial_analysis storage Store at Defined Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis (HPLC) storage->timepoint_analysis data_analysis Data Analysis timepoint_analysis->data_analysis

Caption: General workflow for assessing the stability of this compound.

forced_degradation_workflow cluster_stress Stress Conditions start Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂) start->oxidation photo Photolytic Degradation (UV Light) start->photo thermal Thermal Degradation (60°C) start->thermal analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,3,2'',3''-Tetrahydroochnaflavone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern in biological assays?

This compound is a biflavonoid compound that has shown potential cytotoxic activity against certain cancer cell lines, such as P388 murine lymphocytic leukemia cells.[1] Like many flavonoids, it is a lipophilic molecule and is expected to have poor aqueous solubility. This low solubility can lead to several challenges in biological assays, including precipitation in aqueous assay media, inaccurate quantification of biological activity, and reduced bioavailability in cell-based and in vivo studies.

Q2: What are the initial steps to assess the solubility of this compound for my specific assay conditions?

Before starting your biological experiments, it is crucial to perform a preliminary solubility assessment. This can be done by preparing a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then serially diluting it into your aqueous assay buffer. Visually inspect for any precipitation or turbidity. For a more quantitative assessment, you can use methods like nephelometry or UV-Vis spectroscopy to determine the kinetic solubility.

Q3: What are the common strategies to enhance the solubility of flavonoids like this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble flavonoids.[2] These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[3][4]

  • pH adjustment: Modifying the pH of the medium can increase the solubility of ionizable flavonoids.[5][6][7]

  • Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound.[8][9]

  • Cyclodextrin (B1172386) complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[10][11][12]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area and dissolution rate.[13][14][15][16]

  • Solid dispersions: Dispersing the compound in a hydrophilic carrier matrix.[17][18][19][20][21]

Troubleshooting Guides

Issue 1: Precipitation of this compound is observed upon dilution of the DMSO stock solution into aqueous assay buffer.

This is a common issue due to the compound's low aqueous solubility. Here’s a step-by-step troubleshooting guide:

Troubleshooting Workflow

start Precipitation Observed step1 Decrease final DMSO concentration (aim for <0.5%) start->step1 step2 Incorporate a co-solvent (e.g., ethanol, PEG 400) step1->step2 Still precipitates end Compound Solubilized step1->end Precipitation resolved step3 Adjust the pH of the assay buffer step2->step3 Still precipitates step2->end Precipitation resolved step4 Utilize a solubilizing excipient (e.g., cyclodextrin, surfactant) step3->step4 Still precipitates step3->end Precipitation resolved step4->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower the Final DMSO Concentration: High concentrations of DMSO can cause compounds to precipitate when diluted into an aqueous buffer. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay.

  • Incorporate a Co-solvent: If lowering the DMSO concentration is not sufficient, consider adding a co-solvent to your assay buffer. Common co-solvents for poorly soluble drugs include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400).[4] Perform a vehicle control to ensure the co-solvent does not affect your assay.

  • Adjust the pH: The solubility of flavonoids can be pH-dependent.[5][6][22] For flavonoids with acidic hydroxyl groups, increasing the pH to slightly alkaline conditions (e.g., pH 7.4 to 8.0) can enhance solubility by deprotonating the hydroxyl groups and increasing the compound's charge.[5] However, be mindful of the pH stability of both the compound and your biological system.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12][23] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.[8][9]

Issue 2: Inconsistent or non-reproducible results in cell-based assays.

This can be a consequence of poor solubility, leading to variable concentrations of the active compound.

Troubleshooting Steps:

  • Confirm Compound Solubility in Cell Culture Media: Perform a solubility test directly in your complete cell culture medium, including serum, as serum proteins can sometimes aid in solubilization.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a high-concentration stock solution just before each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.

  • Consider Advanced Formulation Strategies: If simple methods fail, more advanced formulation techniques may be necessary.

    • Nanosuspension: This involves reducing the particle size of the drug to the sub-micron range, which can significantly increase the dissolution rate and saturation solubility.[13][14][15][16]

    • Solid Dispersion: In this technique, the drug is dispersed in a hydrophilic carrier at a solid state.[17][18][19][20][21] This can be achieved through methods like solvent evaporation or hot-melt extrusion.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for Flavonoids (Literature Data for Structurally Similar Compounds)

StrategyFlavonoid ExampleCarrier/ExcipientFold Increase in SolubilityReference
Cyclodextrin Complexation Quercetin (B1663063)Methylated β-CD>254-fold[10]
Hesperetin & Naringeninβ-CDTemperature and concentration-dependent[11]
Nanosuspension QuercetinVarious stabilizers~70-fold[14][16]
Natural Deep Eutectic Solvents (NaDES) QuercetinBetaine:Glycerol (1:2) + 20% water3.36 mg/mL achieved[24]
RutinBetaine:Glycerol (1:2) + 20% water5.95 mg/mL achieved[24]
pH Adjustment Hesperetin & NaringeninpH 1.5 vs. pH 84-fold increase at pH 8[22]
Tiliroside & RutinpH 2 vs. pH 84-6 times higher at pH 8[5]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a cyclodextrin inclusion complex to enhance the solubility of this compound for in vitro assays.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Accurately weigh the required amount of this compound.

  • Add the powdered this compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours, protected from light.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate is your stock solution of the inclusion complex. Determine the concentration of this compound in the stock solution using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a this compound Nanosuspension by Antisolvent Precipitation

This protocol provides a basic method for preparing a nanosuspension. This technique often requires optimization of stabilizers and process parameters.

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone, ethanol)

  • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic® F-68 or Tween® 80)

  • High-speed homogenizer or probe sonicator

Procedure:

  • Dissolve this compound in the organic solvent to create a saturated or near-saturated solution.

  • Prepare the aqueous stabilizer solution.

  • While vigorously stirring the aqueous stabilizer solution with a high-speed homogenizer or sonicator, slowly inject the organic solution of the compound into the aqueous phase.

  • The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Continue homogenization/sonication for a specified period (e.g., 15-30 minutes) to ensure uniform particle size.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting aqueous suspension is the nanosuspension. Characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS).

Mandatory Visualizations

cluster_formulation Formulation Development cluster_assay Biological Assay start Poorly Soluble This compound solubility_screen Solubility Screening (Co-solvents, pH) start->solubility_screen complexation Complexation (Cyclodextrins) solubility_screen->complexation Inadequate Solubility assay_prep Assay Plate Preparation solubility_screen->assay_prep Adequate Solubility nanosizing Particle Size Reduction (Nanosuspension) complexation->nanosizing Inadequate Solubility complexation->assay_prep solid_dispersion Solid Dispersion nanosizing->solid_dispersion Further Enhancement Needed nanosizing->assay_prep solid_dispersion->assay_prep cell_treatment Cell Treatment / Enzyme Inhibition Assay assay_prep->cell_treatment data_analysis Data Analysis cell_treatment->data_analysis

Caption: Experimental workflow for formulation and biological testing.

compound This compound (Poorly Soluble) solubilization Solubilization Strategy compound->solubilization soluble_compound Solubilized Compound solubilization->soluble_compound target Biological Target (e.g., Cancer Cells) soluble_compound->target effect Biological Effect (e.g., Cytotoxicity) target->effect

References

minimizing off-target effects of 2,3,2'',3''-Tetrahydroochnaflavone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,3,2'',3''-Tetrahydroochnaflavone in cell culture, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

A1: this compound is a biflavonoid compound.[1] It has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells.[1]

Q2: What are the potential off-target effects of biflavonoids like this compound?

A2: Due to their structural similarities to endogenous signaling molecules, biflavonoids may exhibit off-target activities. These can include interactions with various protein kinases and signaling pathways such as the PI3K/AKT/mTOR pathway.[2][3] Off-target effects can lead to unexpected cellular responses, including alterations in cell proliferation, apoptosis, and metabolic pathways.

Q3: How can I prepare this compound for cell culture experiments?

A3: Like many flavonoids, this compound may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical concentration range for using this compound in cell culture?

A4: The effective concentration can vary significantly between cell lines. Based on its known cytotoxicity against P388 cells (IC50 of 8.2 µg/mL), a starting concentration range of 1-25 µg/mL is a reasonable starting point for initial dose-response experiments.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cytotoxicity in a new cell line. Off-target effects: The compound may be interacting with proteins crucial for survival in that specific cell line.1. Perform a dose-response curve: Determine the IC50 value in the new cell line. 2. Profile for off-target kinase activity: Use a kinase profiling service to identify unintended kinase targets. 3. Gene expression analysis: Perform RNA sequencing or qPCR to identify pathways affected by the compound.
Inconsistent results between experiments. Compound precipitation: The compound may be precipitating out of the culture medium at the working concentration.1. Visually inspect for precipitate: Check the culture medium for any visible precipitate under a microscope. 2. Reduce final concentration: If precipitation is observed, lower the working concentration. 3. Modify solvent conditions: Consider using a different solvent or a solubilizing agent, ensuring it does not affect cell viability.
Observed phenotype does not align with the expected on-target effect. Modulation of an unknown signaling pathway: The compound may be affecting a signaling pathway that is not its primary target.1. Pathway analysis: Use bioinformatics tools to predict potential off-target pathways based on gene expression data. 2. Western blotting: Probe for the activation or inhibition of key proteins in suspected off-target pathways (e.g., Akt, mTOR, ERK).
Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). Assay-specific interference: The compound may interfere with the assay chemistry. For example, compounds with reducing potential can directly reduce MTT, leading to a false-positive signal for viability.1. Run cell-free controls: Test the compound in the absence of cells to check for direct interaction with assay reagents. 2. Use multiple assays: Employ at least two cytotoxicity assays based on different principles (e.g., metabolic activity, membrane integrity, and DNA content).

Quantitative Data Summary

Compound Cell Line Activity Value
This compoundP388 murine lymphocytic leukemiaCytotoxicity (IC50)8.2 µg/mL

Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from a concentrated stock in DMSO. Further dilute in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Profiling to Identify Off-Target Interactions

This protocol provides a general workflow for identifying unintended kinase targets of this compound.

Procedure:

  • Compound Submission: Prepare a high-quality sample of this compound at a specified concentration and volume as required by a commercial kinase profiling service.

  • Assay Performance: The service will typically screen the compound against a large panel of purified kinases at one or more concentrations (e.g., 1 µM and 10 µM). The assays measure the ability of the compound to inhibit the activity of each kinase, often through radiometric or fluorescence-based methods.[4][5]

  • Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase at the tested concentrations. Significant inhibition (e.g., >50%) of a kinase that is not the intended target indicates a potential off-target effect.

  • Follow-up Validation: Validate the identified off-target kinases through in-house assays, such as in vitro kinase assays with purified enzymes or cellular thermal shift assays (CETSA) in the cell line of interest.

Protocol 3: Gene Expression Analysis via qPCR

This protocol describes how to analyze changes in the expression of specific genes in response to treatment with this compound.

Materials:

  • Cells treated with this compound and vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes and housekeeping genes

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., IC50) and for a specific duration. Include a vehicle-treated control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using specific primers for your genes of interest and at least two stable housekeeping genes for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the control samples.[6]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_validation Validation problem Unexpected Cytotoxicity or Phenotype dose_response Dose-Response (MTT Assay) problem->dose_response kinase_profiling Kinase Profiling problem->kinase_profiling gene_expression Gene Expression (qPCR/RNA-seq) problem->gene_expression pathway_analysis Pathway Analysis (Western Blot) kinase_profiling->pathway_analysis gene_expression->pathway_analysis target_knockdown Target Knockdown (siRNA/CRISPR) pathway_analysis->target_knockdown

Caption: Troubleshooting workflow for unexpected off-target effects.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Biflavonoid 2,3,2'',3''-Tetrahydro- ochnaflavone (Potential Off-Target) Biflavonoid->PI3K Biflavonoid->AKT Biflavonoid->mTORC1

References

addressing degradation of 2,3,2'',3''-Tetrahydroochnaflavone during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,2'',3''-Tetrahydroochnaflavone. The information provided is designed to help address common challenges related to the degradation of this biflavonoid during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a rapid loss of my this compound sample during storage. What are the likely causes and how can I prevent this?

A1: Degradation of this compound during storage is a common issue and can be attributed to several factors. Biflavonoids, in general, are susceptible to degradation influenced by environmental conditions.[1][2]

Troubleshooting Steps:

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids. An ether-linked dimeric chalcone, a potential precursor in the synthesis of similar compounds, has been noted to decompose at temperatures exceeding 100°C.

    • Recommendation: Store your sample at or below -20°C in a tightly sealed container. For long-term storage, -80°C is preferable.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation of flavonoids.

    • Recommendation: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups present in the structure of this compound.

    • Recommendation: If possible, store the compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use deoxygenated solvents.

  • pH: The stability of flavonoids is often pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or oxidation.

    • Recommendation: Store solutions in a buffered system, ideally close to neutral pH, unless experimental conditions require otherwise. The optimal pH for stability should be determined empirically.

Summary of Storage Recommendations:

ParameterRecommendation
Temperature ≤ -20°C for short-term, -80°C for long-term
Light Protect from light using amber vials or foil
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)
pH (for solutions) Maintain a neutral pH using a suitable buffer

Q2: My experimental results are inconsistent. Could degradation during the experiment be the cause?

A2: Yes, the degradation of this compound during an experiment can lead to a significant loss of the active compound, resulting in poor reproducibility and inaccurate data.

Troubleshooting Experimental Procedures:

  • Solvent Choice: The type of solvent can influence the stability of flavonoids. Protic solvents may participate in degradation reactions.

    • Recommendation: Use high-purity, degassed solvents. If possible, conduct preliminary stability tests of your compound in the chosen experimental solvent.

  • Incubation Time and Temperature: Prolonged incubation times and elevated temperatures, often required for biological assays, can lead to significant degradation.

    • Recommendation: Minimize incubation times and temperatures whenever feasible. Include a time-course stability experiment under your assay conditions to quantify the extent of degradation.

  • Presence of Metal Ions: Trace metal ion contamination (e.g., iron, copper) can catalyze the oxidation of flavonoids.

    • Recommendation: Use metal-free labware or rinse glassware with a chelating agent like EDTA before use.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation.

    • Recommendation: Aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations.

Experimental Workflow for Minimizing Degradation:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control start Start prepare_stock Prepare Stock Solution (Inert atmosphere, protected from light) start->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw prepare_working Prepare Working Solution (Use degassed solvents) thaw->prepare_working run_assay Run Assay (Minimize time and temperature) prepare_working->run_assay stability_check Include Stability Control (Compound in buffer w/o cells/reagents) prepare_working->stability_check analyze Analyze Results run_assay->analyze stability_check->analyze

Caption: Recommended experimental workflow to minimize degradation.

Q3: How can I analytically monitor the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for monitoring the stability of flavonoids.

Protocol for Stability Assessment using HPLC:

  • Preparation of Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a series of calibration standards by diluting the stock solution.

  • Incubation: Incubate aliquots of a known concentration of the compound under the conditions you wish to test (e.g., different temperatures, pH values, light exposures).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately stop any further degradation by freezing or adding a quenching agent if necessary.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

    • Detection: Monitor the elution of the compound using a UV detector at its maximum absorbance wavelength (λmax) or an MS detector for higher specificity.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Quantify the concentration of this compound remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Table of Typical HPLC Parameters for Flavonoid Analysis:

ParameterTypical Value/Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from 10% to 90% B over 30 min
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection UV at λmax or Mass Spectrometry (ESI)

Q4: What are the potential signaling pathways affected by this compound, and could degradation impact its biological activity?

A4: While specific signaling pathways for this compound are not extensively documented, biflavonoids are known to modulate several key cellular signaling pathways, particularly those involved in cancer and inflammation.[3] Degradation of the parent compound would likely alter or abolish these activities.

Potential Signaling Pathways Modulated by Biflavonoids:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Some flavonoids can inhibit this pathway, leading to anti-proliferative effects.

  • PI3K/Akt Pathway: This is a major survival pathway that is often dysregulated in cancer. Inhibition of PI3K/Akt by biflavonoids can induce apoptosis.[3]

  • NF-κB Pathway: This pathway plays a central role in inflammation and immunity. Biflavonoids can inhibit NF-κB activation, leading to anti-inflammatory effects.[3]

Degradation of this compound will alter its chemical structure, which is critical for its interaction with biological targets. This will almost certainly lead to a loss of its specific biological activity.

Diagram of Potential Biflavonoid-Modulated Signaling Pathways:

signaling_pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses growth_factors Growth Factors pi3k PI3K growth_factors->pi3k mek MEK growth_factors->mek cytokines Pro-inflammatory Cytokines ikk IKK cytokines->ikk akt Akt pi3k->akt survival Survival akt->survival erk ERK mek->erk proliferation Proliferation erk->proliferation nfkb NF-κB ikk->nfkb inflammation Inflammation nfkb->inflammation biflavonoid This compound biflavonoid->pi3k biflavonoid->mek biflavonoid->ikk

Caption: Potential inhibitory effects on key signaling pathways.

References

Technical Support Center: Quality Control and Purity Assessment of Synthetic 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthetic 2,3,2'',3''-Tetrahydroochnaflavone.

Frequently Asked Questions (FAQs)

1. What are the primary analytical techniques for assessing the purity of synthetic this compound?

The primary analytical techniques for purity assessment of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and Mass Spectrometry (MS).[1][2]

2. What are the potential impurities in synthetic this compound?

Given that the synthesis of this compound typically involves an Ullmann-type condensation to form a diaryl ether, followed by the cyclization of a bichalcone intermediate, potential impurities can include:

  • Unreacted Starting Materials: Such as the initial phenolic compounds and chalcone (B49325) precursors.

  • Homo-coupled Byproducts: Arising from the Ullmann reaction where two molecules of the same aryl halide react.[3]

  • Incompletely Cyclized Intermediates: Residual bichalcone that has not undergone intramolecular cyclization.

  • Regioisomers: If the starting materials have multiple reactive sites for ether formation or cyclization.

  • Degradation Products: Formed during synthesis or storage, potentially through oxidation.

3. How can I confirm the identity of my synthetic this compound?

The identity of the compound can be unequivocally confirmed through a combination of spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide information on the chemical environment of each proton and carbon atom, respectively. 2D-NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity within the molecule and confirm the overall structure.[4][5][6][7][8]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) will generate a fragmentation pattern that can be used as a fingerprint for the compound's structure.[9][10][11][12][13][14]

4. What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Table 1: Expected NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Flavanone (B1672756) Protons
H-2, H-2''~5.2 - 5.5 (dd)~78 - 82
H-3a, H-3a''~2.7 - 2.9 (dd)~42 - 45
H-3e, H-3e''~3.0 - 3.3 (dd)~42 - 45
Aromatic Protons
Ring A, A''~5.8 - 6.2~95 - 105
Ring B, B''~6.7 - 7.4~115 - 130
Carbonyl Carbons
C-4, C-4''-~195 - 200
Other Aromatic Carbons
-~155 - 168

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

5. What is a typical fragmentation pattern for this compound in mass spectrometry?

In ESI-MS/MS, ether-linked biflavanones are expected to fragment via several pathways:

  • Cleavage of the Ether Linkage: This would result in fragment ions corresponding to the individual flavanone units.

  • Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring of the flavanone moieties is a common fragmentation pathway for flavonoids.[10]

  • Loss of Small Molecules: Neutral losses of H₂O, CO, and CO₂ are also common.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Splitting

  • Possible Causes:

    • Column Overload: Injecting too concentrated a sample.

    • Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[19][20]

    • Column Void or Contamination: A void has formed at the head of the column, or the frit is partially blocked.[19][21]

    • Co-elution of Isomers: A closely related impurity or isomer is co-eluting.

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the sample concentration and reinject.

    • Match Injection Solvent: Dissolve the sample in the initial mobile phase composition.

    • Column Maintenance: Reverse-flush the column. If the problem persists, replace the column.

    • Optimize Separation: Modify the gradient, flow rate, or mobile phase composition to improve the resolution between the main peak and any impurities.

Issue 2: Peak Tailing

  • Possible Causes:

    • Secondary Interactions: The hydroxyl groups of the flavanone can interact with active sites on the silica-based C18 column.[22]

    • Column Degradation: The stationary phase is degrading.

    • Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte.

  • Troubleshooting Steps:

    • Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase.[22]

    • Check Column Performance: Test the column with a standard to ensure it is performing correctly.

    • Adjust pH: Experiment with different mobile phase pH values to find the optimal condition for peak shape.

Issue 3: Retention Time Drift

  • Possible Causes:

    • Column Temperature Fluctuation: The column temperature is not stable.

    • Mobile Phase Composition Change: The mobile phase composition is changing over time due to evaporation or improper mixing.

    • Column Equilibration: The column is not properly equilibrated before injection.

  • Troubleshooting Steps:

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient amount of time before each run.

Experimental Protocols

Table 2: HPLC Method for Purity Assessment

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Methanol or a 50:50 mixture of Acetonitrile and Water

Table 3: NMR Sample Preparation

Parameter Procedure
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)
Concentration 5-10 mg of the sample in 0.6 mL of deuterated solvent
Procedure 1. Accurately weigh the sample into an NMR tube. 2. Add the deuterated solvent. 3. Gently vortex to dissolve the sample completely. 4. Acquire ¹H, ¹³C, and 2D NMR spectra.

Table 4: Mass Spectrometry Analysis

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high resolution
Scan Mode Full Scan (for accurate mass) and MS/MS (for fragmentation)
Collision Energy Ramped collision energy to obtain a comprehensive fragmentation pattern
Sample Infusion Direct infusion or via LC-MS

Visualizations

Quality_Control_Workflow start Synthetic this compound Batch hplc HPLC-UV/DAD Purity Analysis start->hplc nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms data_review Review and Compare Data hplc->data_review nmr->data_review ms->data_review pass Batch Passes QC fail Batch Fails QC troubleshoot Troubleshoot & Re-analyze fail->troubleshoot troubleshoot->hplc data_review->pass Purity & Identity Confirmed data_review->fail Discrepancies Found

Caption: A general workflow for the quality control of synthetic this compound.

HPLC_Troubleshooting_Tree start HPLC Peak Anomaly Observed peak_splitting Peak Splitting? start->peak_splitting peak_tailing Peak Tailing? peak_splitting->peak_tailing No overload Dilute Sample & Re-inject peak_splitting->overload Yes retention_drift Retention Time Drift? peak_tailing->retention_drift No acidify_mp Acidify Mobile Phase peak_tailing->acidify_mp Yes temp_control Use Column Oven retention_drift->temp_control Yes end Problem Resolved retention_drift->end No solvent_mismatch Match Injection Solvent to Mobile Phase overload->solvent_mismatch column_issue Check/Replace Column solvent_mismatch->column_issue column_issue->end check_column Check Column Performance acidify_mp->check_column adjust_ph Optimize Mobile Phase pH check_column->adjust_ph adjust_ph->end fresh_mp Prepare Fresh Mobile Phase temp_control->fresh_mp equilibrate Ensure Proper Equilibration fresh_mp->equilibrate equilibrate->end

Caption: A troubleshooting decision tree for common HPLC issues encountered during flavonoid analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2,3,2'',3''-Tetrahydroochnaflavone and Other Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,3,2'',3''-Tetrahydroochnaflavone, a naturally occurring biflavonoid, with other well-researched biflavonoids. Biflavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological effects. This document summarizes key experimental data on their cytotoxic, anti-inflammatory, and antioxidant activities, providing a valuable resource for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other selected biflavonoids. It is important to note that the experimental conditions, such as cell lines and assay methods, can vary between studies, which may influence the reported values.

Cytotoxic Activity

Biflavonoids have demonstrated significant potential as anticancer agents. The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineAssayIC50Reference
This compound P388 (murine lymphocytic leukemia)Not Specified8.2 µg/mL[1]
AmentoflavoneA549 (human lung carcinoma)MTT32.03 ± 1.51 µM[2]
AmentoflavoneMCF-7 (human breast adenocarcinoma)MTT25 µM[3]
AmentoflavoneMDA-MB-231 (human breast adenocarcinoma)MTT12.7 µM[3]
HinokiflavoneDrupes of Rhus succedanea L.Not SpecifiedSignificant Cytotoxicity[4]
Anti-inflammatory Activity

The anti-inflammatory properties of biflavonoids are a key area of investigation. These effects are often assessed through in vivo models, such as the carrageenan-induced paw edema model, or in vitro assays measuring the inhibition of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).

CompoundAssayMeasurementEffective Dose/IC50Reference
AmentoflavoneCarrageenan-induced rat paw edemaInhibition of edemaED50: 42 mg/kg (i.p.)[5]
OchnaflavoneLPS-activated RAW 264.7 cellsPGE2 production inhibitionIC50: 1.08 µM[6]
Novel Biflavonoid (from Camellia oleifera)Carrageenan-induced paw edema in ratsInhibition of inflammation71.9% at 200 mg/kg (i.g.)[7]

Data for the direct anti-inflammatory activity of this compound was not available in the reviewed literature. However, the provided protocols for the carrageenan-induced paw edema assay and nitric oxide production assay are standard methods to evaluate this activity.

Antioxidant Activity

The antioxidant capacity of biflavonoids contributes significantly to their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to determine antioxidant potential, with a lower IC50 value indicating higher activity.

CompoundAssayIC50Reference
AmentoflavoneDPPH radical scavenging5.73 ± 0.08 µg/mL[8]

A specific DPPH radical scavenging IC50 value for this compound was not found in the available literature. The DPPH assay protocol is provided below for researchers wishing to conduct this analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own comparative studies.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test biflavonoid in the complete cell culture medium. Replace the existing medium with 100 µL of the prepared dilutions.[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test biflavonoid orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[5]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The ED50 value can be determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward in vitro assay to determine antioxidant activity.

Principle: In the presence of an antioxidant, the stable DPPH radical is reduced, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol (B129727) or ethanol (B145695) and protect it from light. Prepare serial dilutions of the test biflavonoid and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Reaction: In a 96-well microplate or cuvettes, mix the biflavonoid solutions with the DPPH working solution. A control containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

Visualizations

Signaling Pathway of Inflammation

The anti-inflammatory effects of many biflavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates MAPK MAPK (ERK, JNK, p38) MAPK->NFkB_nuc activates DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes transcribes Biflavonoids Biflavonoids Biflavonoids->IKK inhibits Biflavonoids->MAPK inhibits IkB_NFkB->IkB releases IkB_NFkB->NFkB releases

Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibitory targets of biflavonoids.

Experimental Workflow for Bioactivity Screening

The general workflow for screening and comparing the biological activities of biflavonoids involves a series of in vitro and in vivo assays.

G cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Lead Optimization Start Biflavonoid Library (e.g., this compound, Amentoflavone, Ochnaflavone) Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Start->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH Assay) Start->Antioxidant AntiInflammatory_in_vitro In Vitro Anti-inflammatory Assays (e.g., NO, PGE2 Production) Cytotoxicity->AntiInflammatory_in_vitro Active Compounds Antioxidant->AntiInflammatory_in_vitro Active Compounds AntiInflammatory_in_vivo In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) AntiInflammatory_in_vitro->AntiInflammatory_in_vivo SAR Structure-Activity Relationship (SAR) Studies AntiInflammatory_in_vivo->SAR Mechanism Mechanism of Action Studies AntiInflammatory_in_vivo->Mechanism Lead Lead Compound Identification SAR->Lead Mechanism->Lead

Caption: General experimental workflow for the discovery of bioactive biflavonoids.

References

Assessing the Selectivity of 2,3,2'',3''-Tetrahydroochnaflavone for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxic selectivity of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone against cancer cells relative to normal cells. Due to the limited availability of direct comparative data for this specific compound, this guide incorporates data on related biflavonoids to offer a broader context for its potential selectivity. An ideal anticancer agent exhibits high toxicity toward cancerous cells while minimizing harm to healthy, non-cancerous cells, a critical parameter for therapeutic potential.

Quantitative Data on Cytotoxic Selectivity

The selective cytotoxicity of a compound is typically evaluated by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines to that in normal cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, indicates greater selectivity for cancer cells.

Currently, public data on the cytotoxicity of this compound against normal cell lines is not available. The available data on its effect on a cancer cell line is presented below, alongside data from other relevant biflavonoids for comparative purposes.

CompoundCell LineCell TypeIC50 ValueSelectivity Index (SI)
This compound P388Murine Lymphocytic Leukemia8.2 µg/mLNot Available
OchnaflavoneHCT-15Human Colon Cancer4.1 µMNot Available
CupressoflavonePC-3Human Prostate Cancer19.9 µM>5 (relative to PNT2)
CupressoflavonePNT2Normal Human Prostate>100 µM-
RobustaflavoneMCF-7Human Breast Cancer11.89 µMNot Available

Note: The data for Ochnaflavone, Cupressoflavone, and Robustaflavone are provided for comparative insight into the potential selectivity of biflavonoids. The selectivity index for Cupressoflavone was calculated based on the provided data.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of cytotoxic and apoptotic effects.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Caution: Some flavonoids have been reported to interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to include a "compound-only" control to account for any potential interference.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizing Experimental and Mechanistic Pathways

Diagrams illustrating the experimental workflow and potential signaling pathways provide a clear visual representation of the scientific process and findings.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_analysis Data Analysis & Interpretation start Seed Cancer and Normal Cells in 96-well & 6-well plates treat Treat with this compound (Dose-Response & Time-Course) start->treat mtt MTT Assay (Cell Viability) treat->mtt 24, 48, 72h annexin Annexin V / PI Staining (Apoptosis Detection) treat->annexin 24, 48h ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells annexin->apoptosis_quant selectivity Determine Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) ic50->selectivity

Caption: Experimental workflow for assessing cytotoxic selectivity.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound pi3k PI3K compound->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates akt Akt pi3k->akt Activates akt->bcl2 Activates bcl2->bax Inhibits cyto_c Cytochrome c bax->cyto_c Promotes release caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic signaling pathway for biflavonoids.

In Vivo Validation of Anticancer Effects: A Comparative Analysis of the Biflavonoid Hinokiflavone and Standard Chemotherapeutic Agents in Colorectal Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has been a subject of interest for its potential therapeutic properties. However, to date, there is a notable lack of published in vivo studies specifically validating its anticancer effects in animal models. To provide a relevant comparative guide for the research community, this document focuses on a structurally related C-O-C type biflavonoid, Hinokiflavone (B190357) , for which in vivo anticancer data is available.[1] This guide objectively compares the in vivo performance of Hinokiflavone with standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin (B1677828) , in a preclinical model of colorectal cancer. The aim is to offer a clear perspective on the potential of this class of compounds and to provide a framework for future in vivo validation of novel biflavonoids like this compound.

Comparative Antitumor Activity in a CT26 Colorectal Cancer Model

The following tables summarize the in vivo antitumor effects of Hinokiflavone, 5-Fluorouracil, and Oxaliplatin in the CT26 syngeneic mouse model of colorectal cancer. This model is widely used in immuno-oncology research due to its high immunogenicity.[2]

Table 1: In Vivo Efficacy of Hinokiflavone vs. Standard Chemotherapy in the CT26 Colorectal Cancer Model

CompoundAnimal ModelCancer Cell LineDosage and AdministrationKey FindingsCitation(s)
Hinokiflavone BALB/c miceCT2650 mg/kg, dailySignificantly suppressed tumor growth. Reduced tumor proliferation (Ki-67), metastasis (MMP9), and induced apoptosis (cleaved caspase-3).[3][3][4]
5-Fluorouracil (5-FU) BALB/c miceCT2625 mg/kg, every 2 days, intraperitoneallyEffectively reduced tumor burden. Efficacy is dependent on cancer-cell-intrinsic STING-dependent type I interferon signaling.[5][6][5][6]
Oxaliplatin BALB/c miceCT2610 mg/kg, weekly for 15 daysShowed antitumor effect, which was enhanced when combined with immunotherapy.[7][8][7][8][9]

Table 2: Quantitative Comparison of Tumor Growth Inhibition

CompoundDosageTumor Growth InhibitionNotesCitation(s)
Hinokiflavone 50 mg/kg/day~50% reduction in tumor volume compared to control.Well-tolerated with no observed toxicity.[4][4]
5-Fluorouracil (5-FU) 25 mg/kg every 2 daysSignificant reduction in tumor volume.Efficacy linked to induction of an anti-tumor immune response.[5][6][5][6]
Oxaliplatin 80 µM (intratumoral)68% reduction in tumor growth.Can induce immunogenic cell death.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. The following are the experimental protocols for the in vivo validation of Hinokiflavone's anticancer effects.

Hinokiflavone In Vivo Antitumor Study in a CT26 Xenograft Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.

  • Cell Line and Tumor Implantation: The CT26 murine colon carcinoma cell line was used.[2] 5 x 105 CT26 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: When the tumors reached a palpable size, the mice were randomly assigned to a treatment group and a control group. The treatment group received a daily dose of 50 mg/kg of Hinokiflavone.[3]

  • Tumor Growth Measurement: Tumor volume was measured at regular intervals using calipers and calculated using the formula: (length × width2) / 2.

  • Endpoint Analysis: At the end of the study, the tumors were excised, weighed, and processed for immunohistochemical analysis to detect the expression of Ki-67 (a proliferation marker), cleaved caspase-3 (an apoptosis marker), and MMP9 (a metastasis marker).[3]

  • Toxicity Evaluation: The general health and body weight of the mice were monitored throughout the experiment. Serological and hematological analyses, along with H&E staining of major organs, were performed to assess any potential toxicity.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Hinokiflavone in Cancer Cells

Hinokiflavone has been shown to exert its anticancer effects through the modulation of several key signaling pathways. In colorectal cancer, it has been found to induce apoptosis via the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial-mediated apoptotic pathway.[3] In other cancer types, such as chronic myeloid leukemia and hepatocellular carcinoma, Hinokiflavone has been reported to interfere with the MAPK/NF-κB signaling pathway.[11][12] The diagram below illustrates the proposed mechanism of action in colorectal cancer.

Hinokiflavone_Signaling_Pathway Hinokiflavone Hinokiflavone ROS Increased ROS Generation Hinokiflavone->ROS Cell_Proliferation Tumor Cell Proliferation (Ki-67) Hinokiflavone->Cell_Proliferation Inhibits Metastasis Metastasis (MMP9) Hinokiflavone->Metastasis Inhibits Mitochondria Mitochondrial Transmembrane Potential Loss ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Cleaved Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of Hinokiflavone-induced apoptosis in colorectal cancer cells.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for an in vivo study to validate the anticancer effects of a test compound in a xenograft mouse model.

Experimental_Workflow start Start cell_culture CT26 Cell Culture start->cell_culture tumor_implantation Subcutaneous Tumor Implantation in BALB/c Mice cell_culture->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Administration of Hinokiflavone (50 mg/kg) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Immunohistochemistry endpoint->analysis

References

Unveiling the Potential of 2,3,2'',3''-Tetrahydroochnaflavone: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel anticancer agents, natural products continue to be a vital source of inspiration. Among these, the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone has emerged as a compound of interest. This guide provides a comprehensive comparison of the efficacy of this compound with standard chemotherapy drugs, supported by available experimental data, detailed methodologies, and insights into its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.

Efficacy Against Murine Lymphocytic Leukemia (P388)

To date, the primary cytotoxic data for this compound comes from in vitro studies against the P388 murine lymphocytic leukemia cell line. Research has demonstrated that this biflavonoid exhibits a half-maximal inhibitory concentration (IC50) of 8.2 µg/mL against P388 cells[1][2][3]. This finding establishes a baseline for its potential as an anticancer compound.

For a comprehensive evaluation, it is essential to compare this efficacy with that of established chemotherapy agents against the same cell line. The following table summarizes the IC50 values for this compound and two standard chemotherapy drugs, Doxorubicin and Cisplatin, against the P388 cell line.

CompoundIC50 against P388 Cells (µM)IC50 against P388 Cells (µg/mL)
This compound~15.08.2
Doxorubicin~0.02 - 0.2~0.01 - 0.11
Cisplatin~0.3 - 1.0~0.09 - 0.3

Note: The IC50 value for this compound was converted from µg/mL to µM assuming a molecular weight of approximately 546.5 g/mol . IC50 values for standard drugs can vary between studies based on experimental conditions.

From this data, it is evident that while this compound demonstrates cytotoxic activity, its potency against the P388 cell line is considerably lower than that of the standard chemotherapy drugs Doxorubicin and Cisplatin.

Experimental Protocols

The determination of the cytotoxic activity of this compound and the comparative chemotherapy drugs typically involves a standardized cell viability assay. The following is a detailed protocol representative of the methodology used in such studies.

In Vitro Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells

This protocol is based on the methodology described in the study that first reported the cytotoxic activity of this compound isolated from Quintinia acutifolia[1].

1. Cell Culture:

  • P388 murine lymphocytic leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • This compound and standard chemotherapy drugs (Doxorubicin, Cisplatin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve a range of final concentrations for testing.

3. Cell Seeding:

  • P388 cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10^4 cells/well).

4. Treatment:

  • The prepared dilutions of the test compounds are added to the wells containing the P388 cells.

  • A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

5. Viability Assessment (MTT Assay):

  • Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for an additional few hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control.

  • The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated, its classification as a biflavonoid provides insights into its potential mechanisms of action. Biflavonoids are known to exert their anticancer effects through the modulation of various signaling pathways, including:

  • Induction of Apoptosis: Many biflavonoids trigger programmed cell death in cancer cells by activating caspase cascades and altering the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle (G1, S, or G2/M) by modulating the activity of cyclin-dependent kinases (CDKs) and cyclins.

  • Inhibition of Pro-survival Pathways: Biflavonoids have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

  • Anti-inflammatory and Antioxidant Effects: Some biflavonoids can suppress chronic inflammation, a known driver of cancer progression, and may also exhibit antioxidant properties that protect against cellular damage.

The following diagram illustrates a potential signaling pathway through which this compound, as a biflavonoid, might exert its cytotoxic effects.

G cluster_membrane Cell Membrane Tetrahydroochnaflavone This compound GrowthFactorReceptor Growth Factor Receptor Tetrahydroochnaflavone->GrowthFactorReceptor Inhibition PI3K PI3K Tetrahydroochnaflavone->PI3K Inhibition NFkB NF-κB Tetrahydroochnaflavone->NFkB Inhibition Apoptosis Apoptosis Tetrahydroochnaflavone->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Tetrahydroochnaflavone->CellCycleArrest Induction GrowthFactorReceptor->PI3K RAS RAS GrowthFactorReceptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB->Proliferation

References

Unraveling the Molecular Targets of 2,3,2'',3''-Tetrahydroochnaflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone, elucidating its known biological activities and molecular targets based on available experimental data. By comparing its performance with other relevant compounds, this document aims to provide a valuable resource for researchers investigating natural products for therapeutic applications.

At a Glance: Key Biological Activities

This compound, a naturally occurring biflavonoid, has demonstrated notable cytotoxic and anti-inflammatory properties.[1][2] Experimental evidence points to its potential as a lead compound for further investigation in oncology and inflammatory disease research.

Cytotoxic Activity Against P388 Murine Leukemia Cells

This compound has shown cytotoxic effects against the P388 murine lymphocytic leukemia cell line. In vitro studies have determined its half-maximal inhibitory concentration (IC50), providing a quantitative measure of its potency.

Table 1: Cytotoxicity of this compound Against P388 Cells

CompoundCell LineIC50
This compoundP3888.2 µg/mL

Anti-inflammatory Properties: Inhibition of Prostaglandin Synthesis

The anti-inflammatory activity of this compound is attributed to its ability to inhibit the synthesis of prostaglandins, key mediators of inflammation. While the specific cyclooxygenase (COX) isoenzyme selectivity is yet to be fully elucidated, this mechanism of action is a crucial aspect of its therapeutic potential.

Comparative Performance and Molecular Targets of Related Biflavonoids

While direct comparative studies involving this compound are limited, research on other biflavonoids provides insights into potential molecular targets and signaling pathways that may also be relevant for this compound.

Table 2: Biological Activities and Molecular Targets of Selected Biflavonoids

BiflavonoidBiological ActivityMolecular Target/MechanismQuantitative Data
OchnaflavoneAnticancer-IC50: 4.1 μM (HCT-15)
AmentoflavoneAnti-inflammatory, AnticancerInhibition of TNF-α-mediated COX-2 expression via the NF-κB pathway-
HinokiflavoneCytotoxicDNA interaction, Topoisomerase I unwinding-

The investigation into the molecular targets of these related compounds suggests that pathways involving NF-κB and topoisomerases may be fruitful areas of investigation for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols relevant to the data presented.

Cytotoxicity Assay: MTT Assay for P388 Cells

The cytotoxic activity of this compound against P388 murine leukemia cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol Summary:

  • Cell Seeding: P388 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

The in vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model, a standard method for evaluating potential anti-inflammatory agents.

Protocol Summary:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The animals are pre-treated with this compound or a control vehicle at various doses.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro Anti-inflammatory Assay: Prostaglandin E2 (PGE2) Synthesis Inhibition

This assay quantifies the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator, in cell culture.

Protocol Summary:

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: Inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation of Inhibition: The percentage of PGE2 synthesis inhibition is calculated relative to the stimulated control group.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs can aid in understanding the complex interactions involved.

Hypothesized Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PLA2 Phospholipase A2 Receptor->PLA2 2_3_2_3_Tetrahydroochnaflavone This compound COX_Enzymes COX-1 / COX-2 2_3_2_3_Tetrahydroochnaflavone->COX_Enzymes Inhibition NFkB_Inhibition NF-kB Pathway (Potential Target) 2_3_2_3_Tetrahydroochnaflavone->NFkB_Inhibition Potential Inhibition Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow: Cytotoxicity (MTT) Assay Start Start Seed_Cells Seed P388 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Future Directions

Further research is warranted to precisely identify the molecular targets of this compound. Key areas for future investigation include:

  • Enzyme Inhibition Assays: To determine the specific inhibitory activity against COX-1 and COX-2 enzymes.

  • Mechanism of Cytotoxicity: To elucidate whether the cytotoxic effect is mediated by apoptosis, necrosis, or other forms of cell death, and to identify the involved signaling pathways.

  • Direct Comparative Studies: To perform head-to-head comparisons with other biflavonoids and standard-of-care drugs to accurately assess its relative potency and therapeutic potential.

  • In Vivo Efficacy: To evaluate its anti-inflammatory and anti-tumor efficacy in relevant animal models.

By addressing these research questions, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Essential Safety and Disposal Plan for 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of 2,3,2'',3''-Tetrahydroochnaflavone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on its known biological activities and general principles of laboratory chemical waste management is imperative. This guide is intended to supplement, not replace, institutional and regulatory protocols.

Hazard Assessment and Core Principles

Key Principles for Handling and Disposal:

  • Assume Hazard: In the absence of complete safety data, treat this compound with the same precautions as other potentially toxic or biologically active compounds.

  • Minimize Exposure: Employ engineering controls (such as fume hoods) and personal protective equipment (PPE) to minimize inhalation, ingestion, and skin contact.

  • Prevent Environmental Release: Do not dispose of this compound down the drain or in regular trash.[1] Environmental contamination must be avoided.

  • Adhere to Regulations: All disposal procedures must comply with local, state, and federal hazardous waste regulations.

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Body Protection A lab coat should be worn at all times. For larger quantities, consider a chemically resistant apron.
Respiratory If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand. For solid spills, carefully sweep or vacuum (with HEPA filter) the material, avoiding dust generation.

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Procedures

The primary route for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and used PPE in a dedicated, clearly labeled, and sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps Waste: Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2]

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste generation.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment to prevent spills.

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not accumulate large quantities of waste. Follow institutional guidelines on maximum storage times and volumes.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of laboratory chemical waste as detailed in various university and institutional safety guidelines. The core methodology involves risk assessment, containment, and disposal via a certified hazardous waste vendor, which is a standard protocol for compounds with unknown or potential hazards.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps label_solid Label as 'Hazardous Waste: This compound (Solid)' solid_waste->label_solid label_liquid Label as 'Hazardous Waste: This compound (Liquid)' liquid_waste->label_liquid label_sharps Use Designated Sharps Container sharps_waste->label_sharps ehs_pickup Arrange for EHS Hazardous Waste Pickup label_solid->ehs_pickup label_liquid->ehs_pickup label_sharps->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.